The core mechanism involves SYK inhibition, a cytoplasmic non-receptor tyrosine kinase critical in immune cell signaling [1].
The diagram below illustrates the signaling pathways disrupted by this compound.
This compound inhibits SYK kinase, blocking signal transduction from immunoreceptors.
The binding of R406 to SYK's kinase domain prevents ATP binding and subsequent phosphorylation events [4].
Table 1: Key Structural Features of SYK and Inhibitor Binding
| Feature | Description | Role in SYK Inhibition |
|---|---|---|
| SH2 Domains | Two tandem Src homology-2 domains [1]. | Bind phosphorylated ITAMs, leading to SYK activation. Target for some inhibitors, though R406 primarily targets the kinase domain. |
| Kinase Domain | C-terminal catalytic domain [1]. | Contains the ATP-binding pocket where R406 binds. |
| ATP-Binding Pocket | Cleft in kinase domain for ATP binding [4]. | R406 binds competitively, preventing ATP from binding and halting the kinase reaction. |
| G-loop/Glycine-Rich Loop | Part of the kinase domain near ATP-binding site (residues like Leu377, Gly378, Val385) [4]. | Critical for inhibitor specificity and binding affinity. Interactions here can be optimized for more potent inhibitors. |
SYK inhibition by this compound produces specific cellular effects that underpin its therapeutic efficacy.
Table 2: Cellular Effects of this compound in Different Conditions
| Cell Type / Condition | Observed Effect of this compound | Clinical Outcome |
|---|---|---|
| Macrophages | Inhibits FcγR-mediated phagocytosis of antibody-coated platelets [6] [2]. | Reduced platelet destruction in ITP. |
| B Lymphocytes | Impairs B-cell development, specifically depleting transitional (T1/T2) B cells [7]. | Potential reduction in autoantibody production. |
| Lymphoid Malignancies | Induces apoptosis and inhibits BCR-dependent proliferation in certain lymphomas [7] [5]. | Investigated as an anti-cancer therapy. |
| Other Immune Cells (Mast cells, Neutrophils) | Inhibits FcεR signaling, degranulation, and release of inflammatory mediators (e.g., LTC4, TNFα, IL-8) [5]. | Potential application in allergic and inflammatory diseases. |
For researchers investigating SYK inhibition, here are key methodologies from the literature.
In Vitro Kinase Assay
Analysis of B-Cell Subsets in Human PBMCs
Protein Crystallography for Structure Determination
This compound is the first FDA-approved SYK inhibitor, but several others are under investigation [1].
Table 3: Selected SYK Inhibitors in Clinical Development
| Inhibitor Name | Clinical Status | Notable Features |
|---|---|---|
| Entospletinib (GS-9973) | Clinical Trials | Orally available, selective SYK inhibitor [1]. |
| Cerdulatinib (PRT062070) | Clinical Trials | A dual inhibitor of SYK and JAK kinases [1]. |
| TAK-659 | Clinical Trials | Potent and selective SYK inhibitor [4]. |
| Sovalleplenib (HMPL-523) | Clinical Trials | An investigational agent entering later-stage clinical trials [1]. |
Research continues to explore new applications and mechanisms of this compound.
This compound represents a well-characterized and clinically validated SYK inhibitor. Its detailed structural and mechanistic understanding provides a strong foundation for its current therapeutic use and future drug discovery efforts.
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase first identified in 1990 that plays indispensable roles in immune cell signaling and beyond. Originally characterized as a key mediator of adaptive immune receptor signaling, SYK has since been recognized as a crucial component in diverse biological processes including cellular adhesion, innate immune recognition, osteoclast maturation, platelet activation, and vascular development [1]. This 72 kDa protein is most highly expressed in hematopoietic cells, though subsequent research has confirmed its presence in various non-hematopoietic tissues [1]. SYK belongs to a family of tyrosine kinases that includes the related ZAP70, which is primarily restricted to T-cells and NK cells, while SYK itself has a broader cellular distribution [1].
The historical understanding of SYK centered on its role in relaying signals from immunoreceptors containing immunoreceptor tyrosine-based activation motifs (ITAMs). The central paradigm established in the 1990s held that B-cell receptors (BCRs), T-cell receptors (TCRs), and Fc receptors (FcRs) all signal through conceptually similar mechanisms involving ITAM phosphorylation and subsequent recruitment of SYK or ZAP70 [1]. However, research over the past two decades has dramatically expanded this view, revealing that SYK mediates signaling through numerous other receptor classes including C-type lectins and integrins, and activates novel targets such as the CARD9/CARMA1–BCL10–MALT1 pathway and the NLRP3 inflammasome [1]. Evolutionary studies have demonstrated the ancient origin of SYK-mediated signaling, with SYK-related kinases found in invertebrates such as Drosophila (SHARK) and even in simpler organisms like Hydrae and sponges [1].
SYK features a distinctive modular structure consisting of:
The human SYK gene encodes multiple isoforms through alternative splicing. The full-length SYK protein contains all functional domains, while an alternatively spliced form known as SYK-B lacks 23 amino acids in interdomain B, including a nuclear localization signal, potentially affecting its subcellular distribution and function [1]. Another isoform, SYK-S, also lacks these 23 amino acids and consequently cannot enter the cell nucleus [2].
SYK exists in an autoinhibited state in resting cells, with its tandem SH2 domains maintaining the kinase domain in an inactive conformation through a helical "hinge" segment [3]. The fundamental activation mechanism involves:
This allosteric activation occurs even though ITAM binding happens far from the hinge region, representing a sophisticated long-distance regulatory mechanism [3]. Once activated, SYK undergoes autophosphorylation and phosphorylates downstream substrates to initiate signaling cascades.
Table 1: SYK Molecular Characteristics and Activation Parameters
| Characteristic | Details | Experimental Evidence |
|---|---|---|
| Molecular Weight | 72 kDa (full-length) | SDS-PAGE, Western blot [1] |
| Domains | Two tandem SH2 domains, kinase domain, interdomain A & B | Crystal structures, domain mapping [1] [3] |
| Key Isoforms | SYK (full-length), SYK-B (Δ23aa in interdomain B), SYK-S | Alternative splicing analysis, sequencing [1] [2] |
| Activation Mechanism | ITAM binding → SH2 clamp → hinge allostery → kinase release | Crystal structures (1XBA), biophysical measurements [3] |
| Cellular Localization | Cytoplasmic, centrosomal, nuclear (isoform-dependent) | Confocal microscopy, subcellular fractionation [4] |
| Expression Pattern | Hematopoietic cells, epithelial cells, other non-hematopoietic | Immunohistochemistry, RNA analysis, SYK-deficient mice [1] [5] |
SYK originally gained prominence for its essential role in signaling through classical immunoreceptors including B-cell receptors (BCR), Fc receptors (FcR), and in some contexts, pre-T-cell receptors [1]. The signaling cascade follows this sequence:
This signaling architecture initiates several critical processes: calcium mobilization, PKC activation, cytoskeletal rearrangement through RHO-family GTPases, reactive oxygen species (ROS) production, phagocytosis, and transcriptional regulation through RAS-ERK and Ca²⁺-NFAT pathways [1].
Beyond classical immunoreceptor signaling, SYK mediates numerous other important biological processes:
Table 2: Major SYK-Mediated Signaling Pathways and Functional Outcomes
| Signaling Pathway | Receptor/Trigger | Key Effectors | Biological Outcome |
|---|---|---|---|
| BCR Signaling | B-cell receptor, ITAM phosphorylation | BLNK, BTK, PLCγ2, PI3K | B-cell development, differentiation, antibody production [1] |
| FcR Signaling | Fc receptors, immune complexes | VAV, PLCγ, PI3K, NF-κB | Phagocytosis, oxidative burst, cytokine production [1] [7] |
| Integrin Signaling | Extracellular matrix, adhesion | FAK, SRC, p130CAS | Cell adhesion, migration, cytoskeletal reorganization [1] |
| C-type Lectin | Dectin-1, fungal recognition | CARD9, BCL10, MALT1 | Antifungal immunity, inflammasome activation [1] [2] |
| Cell Cycle Checkpoint | DNA damage, microtubule disruption | CDC25C, 14-3-3, CDK1 | G2/M arrest, genomic stability [4] |
| Inflammatory Pathway | TLR, IL-1R, cytokine signals | p38MAPK, NF-κB, AP-1 | Cytokine production, NET/MET formation [7] [8] |
SYK exhibits a remarkable dual role in oncogenesis, functioning as either an oncogene or tumor suppressor depending on cellular context:
Network analysis comparing SYK signaling in breast cancer versus Burkitt lymphoma cells revealed profound rewiring of protein interactions, with SYK target-enriched signaling pathways in breast cancer cells including intercellular adhesion and Hippo signaling components typically associated with tumor suppression [6].
SYK plays critical roles in the pathogenesis of various autoimmune and inflammatory conditions:
Recent research has demonstrated that SYK inhibition in FcγRIIb-deficient lupus mice attenuates disease severity through inhibition of DNA extracellular traps from macrophages and neutrophils via a p38MAPK-dependent pathway [7].
The development of SYK inhibitors represents an active area of pharmaceutical research:
Recent studies have identified inflammatory signaling pathway activation as a resistance mechanism to SYK inhibition in AML, with glucocorticoid sensitivity increased in resistant cells [8]. This highlights the potential for combination therapies targeting compensatory pathways.
Comprehensive analysis of SYK signaling relies heavily on phosphoproteomic techniques to identify direct and indirect SYK targets:
This approach has been successfully applied in breast cancer cells (MCF7, MDA-MB-231) and Burkitt lymphoma cells (DG75) to characterize context-dependent SYK signaling networks [6].
Advanced computational methods enable reconstruction of SYK signaling networks from phosphoproteomic data:
Tools like Phos2Net facilitate the extraction of shortest path subnetworks and analysis of signal propagation from SYK to its effectors [5].
Hypotheses generated from network analyses require experimental validation:
These methods have been instrumental in validating novel SYK functions, such as its role in phosphorylating CDC25C at S216 to regulate the G2/M checkpoint [4].
The diagram below illustrates the core SYK signaling pathway and its major downstream effects, providing a visual summary of the complex network relationships described in this review.
This diagram illustrates the core SYK signaling pathway from receptor engagement to biological outcomes, highlighting key intermediates and functional consequences based on current literature [1] [3] [4].
Several emerging areas present promising avenues for future SYK research:
The continued development of SYK-targeted therapeutics will benefit from these research advances, potentially expanding clinical applications across diverse disease contexts.
| Parameter | Value | Context / Note |
|---|---|---|
| Bioavailability | 55% | For the active metabolite, R406 [1] [2]. |
| Protein Binding | 98% | R406 is highly bound to human plasma proteins [1] [2]. |
| Elimination Half-life | 15 hours | Applies to the active metabolite R406 [1] [2]. |
| Apparent Volume of Distribution | 256 L | For R406, indicating extensive tissue distribution [2]. |
| Clearance | 300 mL/min | Applies to the active metabolite R406 [2]. |
| Route of Elimination | Feces (~80%), Urine (~20%) [1] [2] |
| Molecule | Role in this compound Metabolism | Interaction Type |
|---|---|---|
| Alkaline Phosphatase (Intestinal) | Converts the prodrug (this compound) to its active moiety, R406, in the gastrointestinal tract [3] [4]. | Activation |
| CYP3A4 | Primary enzyme for the oxidative metabolism (Phase I) of R406 [3] [1] [2]. | Metabolism |
| UGT1A9 | Primary enzyme for the glucuronidation (Phase II) of R406 [3] [2]. | Metabolism |
| Breast Cancer Resistance Protein (BCRP) | Strongly inhibited by both this compound and R406; major cause of drug-drug interactions [3] [5]. | Inhibition |
| UGT1A1 | Inhibited by R406, which can lead to elevated levels of unconjugated bilirubin [6] [7]. | Inhibition |
The following diagram illustrates the sequential metabolism and key interaction points of this compound:
The key findings on this compound metabolism are supported by specific in vitro and clinical studies.
This methodology details how the conversion of the prodrug and the subsequent metabolism of R406 were characterized [4].
t₁/₂ of ~24 minutes) [4].This clinical protocol assessed the real-world impact of this compound's inhibition of drug transporters [5].
Understanding this metabolic profile is critical for managing patients and designing clinical trials.
Fostamatinib is a prodrug whose active moiety, R406, acts as a potent inhibitor of spleen tyrosine kinase (SYK) [1] [2]. SYK is a critical component in the intracellular signaling cascades of Fc receptors (FcγRs) and B-cell receptors (BCR) within hematopoietic cells [3] [4].
The following diagram illustrates the core signaling pathway targeted by this compound in Immune Thrombocytopenia (ITP).
This compound inhibits SYK to block Fc receptor-mediated platelet phagocytosis.
This mechanism is distinct from other ITP therapies, as it directly interrupts the signal for platelet destruction within immune cells [5]. Additionally, by inhibiting the BCR pathway, this compound may also reduce the production of new pathogenic anti-platelet antibodies [4].
The relationship between the drug's concentration in the body (PK) and its biological effects (PD) is summarized in the table below.
| Parameter | Description |
|---|---|
| Drug Type | Prodrug (this compound) rapidly converted to active metabolite (R406) in the gut [1]. |
| Key Metabolites | R406 (primary active moiety) [1]. |
| Metabolism & Elimination | R406 is primarily metabolized in the liver by CYP3A4 and UGT1A9. It is predominantly excreted in feces after modification by gut microbiota [1]. |
| Key Drug Interactions | Inhibits the Breast Cancer Resistance Protein (BCRP). Concomitant administration with BCRP substrates (e.g., statins, rosuvastatin) requires caution. It is also a substrate of P-glycoprotein (P-gp) [1]. |
| Exposure-Response (Efficacy) | In clinical trials, responders to this compound had a higher systemic exposure to R406 (median AUC 19,900 ng∙h/mL) than non-responders (median AUC 12,900 ng∙h/mL). However, a clear correlation between exposure and the achievement of a specific platelet count was not firmly established in PK/PD analyses [1]. |
| Exposure-Response (Safety) | A significant correlation exists between R406 exposure and the incidence of hypertension. The influence on other adverse events like diarrhea and neutropenia is less clear [1]. |
Evidence from clinical trials and real-world studies demonstrates the drug's performance in patients.
| Aspect | Findings |
|---|---|
| Approved Indication | Treatment of chronic ITP in adults who have had an insufficient response to a prior therapy [2] [5]. |
| Dosing Regimen | Initiated at 100 mg orally twice daily. If the response is insufficient, the dose may be increased to 150 mg twice daily after several weeks [1] [2] [5]. |
| Efficacy (Phase 3 Trials) | In the FIT1 and FIT2 trials, 43% of patients on this compound achieved an overall response (≥1 platelet count ≥50,000/μL within 12 weeks) vs. 14% on placebo. A stable response (platelets ≥50,000/μL at ≥4 of 6 visits between weeks 14-24) was achieved by 18% vs. 2% on placebo [2]. |
| Efficacy (Real-World) | A large Spanish study of 138 patients showed a 79% response rate, with 53.6% achieving a complete response (platelet count >100×10⁹/L). The median time to response was 11 days [6]. |
| Common Adverse Events | Diarrhea, hypertension, nausea, dizziness, and elevated ALT (liver enzymes). Most events were mild to moderate and manageable with concomitant medications or dose adjustment [1] [2]. |
| Therapeutic Positioning | Effective in patients with longstanding, multi-refractory ITP, including those who failed TPO-RAs, rituximab, and/or splenectomy [2] [4]. |
To investigate this compound's effects in a research setting, several standard experimental approaches are used:
In Vitro Macrophage Phagocytosis Assay: Isolate human or mouse peritoneal macrophages. Pre-treat cells with R406 (the active metabolite of this compound) or a vehicle control for 0.5-1 hour. Opsonize platelets or erythrocytes with specific anti-glycoprotein antibodies (e.g., anti-GPIIb/IIIa) and incubate with the macrophages. Phagocytosis can be quantified by flow cytometry or fluorescence microscopy [3] [2].
Cell Signaling Analysis (Western Blot): Stimulate immune cells (e.g., macrophages) with an Fc receptor agonist or TLR agonist (e.g., LPS) in the presence or absence of R406. Lyse cells and analyze protein extracts using SDS-PAGE and Western blotting with antibodies against phospho-SYK, total SYK, and downstream signaling molecules like phospho-STAT1/3 to confirm target engagement and pathway inhibition [3].
In Vivo Efficacy Model (Mouse ITP): A passive ITP model is established by injecting mice with a monoclonal antibody against a platelet antigen (e.g., anti-CD41). Treat mice with this compound or vehicle control. Monitor peripheral blood platelet counts regularly using an automated hematology analyzer. Compare the kinetics and extent of platelet count recovery between the treatment and control groups [2].
Gene Expression Profiling (RT-qPCR/RNA-Seq): Treat macrophages with this compound/R406 and an inflammatory stimulus like LPS. Extract total RNA and perform Reverse Transcription quantitative PCR (RT-qPCR) to measure the expression of key inflammatory genes (e.g., TNF-α, IL-6, CXCL10). For an unbiased approach, transcriptome sequencing (RNA-Seq) can be used to identify global gene expression changes [3].
Fostamatinib is a prodrug converted to its active moiety, R406, in the intestine [1]. R406 inhibits spleen tyrosine kinase (Syk), a cytosolic non-receptor protein tyrosine kinase expressed primarily in hematopoietic cells [2]. Syk is a critical component of signal transduction from immune receptors like the Fc gamma receptors (FcγRs) [3] [2].
In chronic ITP, autoantibodies bind to platelets, marking them for destruction. FcγRs on macrophages recognize these antibody-coated platelets. This engagement triggers an intracellular signaling cascade via Syk, leading to cytoskeletal rearrangement and phagocytosis of the platelets [4] [5]. By inhibiting Syk, R406 blocks this downstream signaling, thereby preventing platelet phagocytosis and destruction [3] [5].
The diagram below illustrates this core mechanism of action.
This compound inhibits Syk to block FcγR-mediated platelet destruction.
While Syk inhibition is its primary mechanism, R406 has a multi-kinase inhibition profile which contributes to its investigational uses in other diseases.
| Kinase Target | Biological Role & Inhibitory Effect of R406 | Potential Therapeutic Implication |
|---|---|---|
| Syk (Primary) [3] [5] | Critical for FcγR & BCR signaling; inhibition blocks phagocytosis of antibody-coated platelets [3] [5]. | Approved for chronic ITP [3]. |
| FLT3 [6] [5] | Receptor tyrosine kinase mutated in AML; inhibition suppresses proliferation & induces apoptosis in FLT3-ITD+ AML cells [6]. | Investigated for acute myeloid leukemia (AML) [6]. |
| TAM RTKs (TYRO3, AXL, MERTK) [7] | Family of RTKs promoting tumor progression & immune suppression; R406 acts as a pan-TAM inhibitor [7]. | Potential application as an anti-cancer agent [7]. |
| JAK/STAT [8] | Downstream inflammatory signaling; R406 inhibits STAT1/3 phosphorylation [8]. | Potential therapy for acute inflammatory diseases (e.g., SIRS, sepsis) [8]. |
The following diagram summarizes these multi-kinase inhibition effects and their potential therapeutic outcomes.
This compound's active metabolite R406 exerts effects through multiple kinase targets.
For researcher reference, the table below summarizes foundational experimental data and methodologies from recent studies demonstrating this compound's effects in different disease models.
| Disease Model / Assay | Key Finding(s) | Experimental Protocol Summary |
|---|
| FLT3-ITD+ AML (In vitro) [6] | • Inhibited MV4-11 cell proliferation (100 nM, 48h). • Induced apoptosis (~50% cells at 250 nM, 48h). • Downregulated PD-L1 & CD47. | Cell Viability: MV4-11 cells cultured, treated with drug/DMSO control for 48h. Measured with CellTiter-Glo Luminescent kit [6]. Apoptosis: Cells treated, analyzed via Caspase 3/7 Activity Assay & flow cytometry [6]. Immune Checkpoints: Treated cells stained with antibodies for PD-L1/CD47, analyzed by flow cytometry [6]. | | TAM Kinase Inhibition (In vitro) [7] | • Suppressed proliferation in various cancer cell lines (NCI-H1299, MDA-MB-231). • Exhibited IC₅₀ <1 µM against TAM kinases. | AI Prediction: MT-DTI model predicted this compound as a pan-TAM inhibitor [7]. Cell Viability: Cancer cells seeded in 96-well plates, treated with compounds for 48h. Viability assessed via CellTiter 96 AQueous One Solution Assay (MTS) [7]. | | Anti-inflammatory / SIRS (In vitro & in vivo) [8] [9] | • Inhibited LPS-induced cytokine/chemokine secretion (TNF-α, IL-6, CCL2). • Reduced neutrophil activation & ROS release. • Protected mice from LPS-induced SIRS. | Cell Culture: Peritoneal macrophages (PMs) pre-treated with R788 (1 µM), stimulated with TLR agonists (e.g., LPS). mRNA/protein levels measured by RT-qPCR/ELISA [9]. Neutrophil Assay: BM neutrophils stimulated with LPS +/- R788. Activation markers (CD11b, CD62L) & ROS measured by flow cytometry with DHR 123 [9]. In Vivo Model: Mice injected with LPS to induce SIRS, treated with R788. Cytokine levels in serum/bronchoalveolar lavage fluid measured by ELISA [9]. |
In clinical practice for chronic ITP, this compound is administered orally with a starting dose of 100 mg twice daily [1] [5]. If the platelet response is insufficient after 2-4 weeks, the dose may be increased to 150 mg twice daily [1] [5].
Key pharmacological and safety considerations include:
This compound offers a targeted mechanism of Fc receptor signaling blockade via Syk inhibition for treating chronic ITP. Its multi-kinase profile presents opportunities for drug repurposing in AML, solid tumors, and acute inflammatory diseases.
Future research directions include:
Clinical trials and real-world studies have demonstrated the effectiveness of fostamatinib in a patient population that is often heavily pre-treated.
| Study Type | Patient Population | Overall Response Rate (Platelets ≥50 × 10⁹/L) | Stable Response Rate | Rapid & Long-Term Response |
|---|---|---|---|---|
| Phase 3 Clinical Trials (FIT1/FIT2) [1] | Chronic ITP; median 3 prior therapies | 43% | 18% (platelets ≥50 × 10⁹/L on 4/6 visits, weeks 14-24) | Median time to response: 15 days [1]. Over half of responders maintained long-term response (median >28 months) [1]. |
| Spanish Real-World Study [2] | 138 patients (primary & secondary ITP); median 4 prior therapies | 79% | N/A | 83.3% of time in response over 27 months; median time to response: 11 days [2]. |
| Italian Real-World Study (GIMEMA) [3] [4] | 95 patients; 85% as 4th or later line of therapy | 73% | 45% on treatment at 6 months | 74% of responders responded within the first month [3] [4]. |
This compound has a manageable safety profile. The most common adverse events are consistent across studies and are typically low-grade.
| Adverse Event | Frequency & Severity | Management |
|---|---|---|
| Diarrhea [3] [2] [1] | One of the most common events; mostly Grade 1-2. | Dose reduction may be required [1]. |
| Hypertension [3] [2] [1] | Common; may require monitoring and management. | Dose reduction and anti-hypertensive therapy [1]. |
| Other Events | Nausea, dizziness, and elevated liver transaminases have been reported [3] [1]. | Generally mild to moderate. |
| Thrombosis Risk | Notably, long-term analysis suggests a very low incidence of thromboembolic events (0.44/100 patient-years) [1]. | May be a preferred option for ITP patients with increased thrombotic risk [1]. |
This compound is a prodrug converted to its active metabolite, R406, which inhibits Syk kinase activity [1]. In ITP pathogenesis, anti-platelet autoantibodies bind to platelet surface glycoproteins. These antibody-coated platelets are then recognized by Fcγ receptors (FcγR) on macrophages in the reticuloendothelial system (e.g., spleen), triggering signaling pathways that lead to phagocytosis and platelet destruction.
The diagram below illustrates how this compound interrupts the intracellular signaling that leads to platelet destruction.
Beyond its established role, artificial intelligence-based drug repurposing models have predicted that this compound can also inhibit TAM receptor tyrosine kinases (TYRO3, AXL, MERTK), which are implicated in cancer progression and immunosuppression [5]. This suggests a potential novel mechanism of action and a basis for expanding its therapeutic indications into oncology [5].
This compound represents a mechanistically distinct option in the ITP treatment arsenal. Its position is often in the later lines of therapy, but evidence suggests it can be particularly effective when used earlier.
Fostamatinib (R788) represents a significant advancement in targeted therapy as the first orally available spleen tyrosine kinase (SYK) inhibitor approved for chronic adult immune thrombocytopenia. Recent investigations have revealed that its therapeutic potential extends beyond its original indication through a previously unrecognized mechanism involving the STAT1/STAT3 signaling pathway. This pathway serves as a critical intracellular signaling module that regulates fundamental cellular processes including proliferation, apoptosis, and differentiation. Under physiological conditions, STAT1 and STAT3 maintain a delicate balance—STAT1 typically mediates growth arrest and apoptotic signals in response to interferons, while STAT3 promotes cell survival and proliferation in response to cytokines like IL-6. However, in pathological inflammatory conditions such as systemic inflammatory response syndrome (SIRS) and sepsis, this balance is disrupted, leading to constitutive activation of both transcription factors that drives excessive inflammation and tissue damage [1].
The molecular mechanism of this compound's action begins with its rapid conversion to the active metabolite R406 following administration. R406 potently inhibits SYK, a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells that serves as crucial signaling mediator for various immune receptors including Fc receptors, B-cell receptors, and C-type lectin receptors. Recent research has demonstrated that SYK also constitutively binds to the cytoplasmic domain of TLR4, and this interaction intensifies upon TLR4 dimerization and phosphorylation in response to bacterial lipopolysaccharide (LPS) [2]. Through inhibition of SYK, this compound disrupts downstream signaling cascades that would normally lead to the phosphorylation and activation of STAT1 and STAT3, thereby preventing their dimerization, nuclear translocation, and subsequent transcription of pro-inflammatory genes [3] [2].
This newly identified mechanism represents a significant departure from this compound's originally characterized action in immune thrombocytopenia, where it primarily blocks Fc receptor-mediated platelet phagocytosis. The discovery of its effect on STAT1/3 signaling positions this compound as a promising therapeutic candidate for acute inflammatory conditions characterized by dysregulated innate immunity, particularly those driven by Gram-negative bacterial infections where TLR4 activation plays a central role [3]. The following sections provide comprehensive experimental evidence, methodological details, and technical considerations for researchers investigating this pathway.
The anti-inflammatory effects of this compound were extensively evaluated in primary immune cells using well-established in vitro models of inflammation. In peritoneal macrophages (PMs) stimulated with various Toll-like receptor (TLR) agonists including LPS (TLR4 agonist), zymosan (TLR2 agonist), R848 (TLR7/8 agonist), and CpG ODN-1826 (TLR9 agonist), this compound demonstrated dose-dependent inhibition of key pro-inflammatory mediators. Quantitative PCR and ELISA analyses revealed that pretreatment with 1 μM this compound significantly suppressed the expression and secretion of TNF-α, IL-6, CCL2, CCL3, and CXCL10 in LPS-induced PMs [3] [2]. The robustness of this anti-inflammatory effect was particularly notable across different TLR pathways, suggesting that this compound acts on a common downstream signaling component rather than a specific receptor.
Transcriptome sequencing of LPS-induced PMs provided comprehensive insights into the gene expression changes mediated by this compound treatment. The analysis identified significant transcriptional inhibition of multiple inflammation-related genes, including Cxcl10, Isg20, Mx1, and Rsd2, which are known to be involved in chemotaxis, antiviral responses, and interferon signaling [3]. Beyond macrophages, this compound also exerted potent effects on neutrophil activation. Flow cytometry analyses demonstrated that this compound effectively reduced surface expression of activation markers (CD11b) and suppressed the release of reactive oxygen species (ROS) from neutrophils stimulated with LPS, indicating its ability to modulate multiple aspects of innate immune response [3] [2].
The therapeutic potential of this compound was evaluated in a mouse model of LPS-induced systemic inflammatory response syndrome (SIRS), which recapitulates key features of the excessive inflammatory response observed in sepsis following Gram-negative bacterial infections. Administration of this compound in this model resulted in significant reduction of circulating inflammatory cytokines, diminished clinical signs of systemic inflammation, and importantly, inhibition of the excessive consumption of neutrophils in bone marrow that typically occurs during severe inflammatory responses [3] [2]. This preservation of bone marrow neutrophil reserves represents a crucial protective mechanism, as neutrophil depletion during sepsis strongly correlates with poor outcomes and secondary infections.
Table 1: Summary of this compound's Effects on Cytokine Expression in LPS-Induced Peritoneal Macrophages
| Cytokine/Chemokine | mRNA Inhibition | Protein Secretion Inhibition | Function |
|---|---|---|---|
| TNF-α | Significant (*P < 0.05) | Significant (*P < 0.05) | Pro-inflammatory cytokine |
| IL-6 | Significant (*P < 0.05) | Significant (*P < 0.05) | Pro-inflammatory cytokine |
| CCL2 (MCP-1) | Significant (*P < 0.05) | Significant (*P < 0.05) | Monocyte recruitment |
| CCL3 (MIP-1α) | Significant (*P < 0.05) | Significant (*P < 0.05) | Macrophage & neutrophil recruitment |
| CXCL10 (IP-10) | Significant (*P < 0.05) | Significant (*P < 0.05) | T-cell recruitment, STAT1-dependent |
Western blot analyses provided direct molecular evidence of this compound's mechanism of action, demonstrating that the drug selectively blocks the phosphorylation of both STAT1 and STAT3 in PMs induced by LPS and cytokines (IFN-γ and IL-6) [3] [2]. This inhibition was specific to the STAT pathway, as this compound did not significantly affect the phosphorylation of other signaling molecules such as P65 NF-κB, P38, or ERK1/2 at the concentrations tested. The specificity of this inhibition is particularly noteworthy given the opposing roles of STAT1 and STAT3 in many biological contexts—STAT1 generally functions as a pro-apoptotic tumor suppressor, while STAT3 acts as an oncogene promoting cell survival and proliferation [1].
The simultaneous inhibition of both STAT1 and STAT3 by this compound represents a unique pharmacological profile that may be particularly beneficial in acute inflammatory conditions where both transcription factors are aberrantly activated. This dual inhibition effectively disrupts the positive feedback loops that often sustain inflammation, such as STAT3-mediated induction of IL-6 and IL-10, which would otherwise further amplify the inflammatory response [1]. The transcriptome sequencing data confirmed that this compound treatment resulted in a gene expression profile consistent with combined STAT1 and STAT3 inhibition, with downregulation of known target genes from both pathways.
Table 2: this compound's Effects on Key Signaling Pathways in LPS-Induced Macrophages
| Signaling Pathway | Phosphorylation Status | Nuclear Translocation | Transcriptional Activity |
|---|---|---|---|
| STAT1 | Inhibited (*P < 0.05) | Reduced | Significantly suppressed |
| STAT3 | Inhibited (*P < 0.05) | Reduced | Significantly suppressed |
| NF-κB P65 | Unaffected | Unaffected | Mildly affected |
| P38 MAPK | Unaffected | Not assessed | Not assessed |
| ERK1/2 | Unaffected | Not assessed | Not assessed |
Primary murine peritoneal macrophages (PMs) were harvested from the abdominal cavity of C57BL/6 mice 4 days after intraperitoneal injection of 1 mL of 3% thioglycolate medium. Cells were collected by lavage with 5 mL PBS, and red blood cells were removed using RBC lysis buffer. PMs were then purified by adherence culture in high glucose DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C under 5% CO₂ [2]. For in vitro experiments, PMs were seeded in 12-well plates at a density of 1.5 × 10⁶ cells/well and allowed to adhere overnight before treatments.
For drug treatment, cells were pretreated with or without 1 μM this compound for 30 minutes, followed by stimulation with various TLR agonists: zymosan (10 μg/mL), LPS from Escherichia coli O55:B5 (1 μg/mL), R848 (10 μM), or CpG ODN-1826 (10 μg/mL) for 6 hours for mRNA expression analysis or 24 hours for protein secretion measurements [2]. Each experimental condition included appropriate controls (unstimulated cells) and was performed with a minimum of three biological replicates to ensure statistical reliability. For neutrophil experiments, bone marrow cells were collected by flushing femurs and tibias from mice with PBS, followed by red blood cell lysis, and cultured in IMDM supplemented with 2% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
Total RNA was extracted from PMs using TRIzol Reagent according to the manufacturer's instructions. RNA quality and concentration were verified by spectrophotometry before cDNA synthesis. Complementary DNA was synthesized from mRNA using the TransScript First-Strand cDNA Synthesis Kit, and RT-qPCR was performed with TransStart Green qPCR SuperMix on a CFX96 Touch PCR System [2]. The PCR protocol consisted of initial denaturation at 94°C for 30 seconds, followed by 40 cycles of 94°C for 5 seconds, and 60°C for 30 seconds. Each reaction was performed in technical triplicates to account for pipetting variability.
The primer sequences used for amplification of target genes were designed and synthesized by Sangon Biotech (Shanghai, China) [2]. Gene expression levels were analyzed using the comparative Cq (ΔΔCq) method and normalized to the housekeeping gene GAPDH. Proper validation experiments confirmed that the amplification efficiencies of target and reference genes were approximately equal. For rigorous RT-qPCR normalization, researchers should consider using multiple reference genes rather than relying solely on GAPDH, as established by the MIQE guidelines [4]. Statistical significance was determined using Student's t-test or one-way ANOVA with appropriate post-hoc tests, with *P < 0.05 considered statistically significant.
For Western blot analysis, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined by BCA assay, and equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701), phospho-STAT3 (Tyr705), total STAT1, total STAT3, and β-actin (loading control) [2]. All antibodies were purchased from Cell Signaling Technology and used at dilutions recommended by the manufacturer.
For enzyme-linked immunosorbent assays (ELISAs), cell culture supernatants were collected after stimulation, centrifuged to remove debris, and stored at -80°C until analysis. Commercially available ELISA kits from Mabtech (for TNF-α, IL-6, IL-1β, and IFN-γ) and R&D Systems (for CCL2, CCL3, CXCL10, and CRP) were used according to the manufacturers' protocols [2]. Absorbance was measured using a microplate reader, and cytokine concentrations were determined from standard curves using four-parameter logistic regression. Each sample was analyzed in duplicate, and values were expressed as pg/mL.
Neutrophil activation was assessed by flow cytometry using specific surface markers. Cells were harvested and stained with anti-mouse CD11b-APC, anti-mouse CD62L-PE, and anti-mouse Ly6G-PE/Cyanine7 antibodies in PBS containing 2% FBS for 30 minutes on ice [2]. For intracellular ROS detection, cells were loaded with dihydrorhodamine 123 (DHR 123), which fluoresces when oxidized by reactive oxygen species. After staining, cells were washed and analyzed using a flow cytometer, with 7-aminoactinomycin D (7-AAD) used to exclude dead cells. Data analysis was performed using FlowJo software, with appropriate gating strategies to identify the neutrophil population based on forward/side scatter properties and Ly6G expression.
All animal experiments were approved by the Ethics Committee for Scientific Research and Clinical Trials of the First Affiliated Hospital of Zhengzhou University (2022-KY-0281-002) and conducted in accordance with institutional guidelines. Male 8-week-old C57BL/6 mice were housed under controlled conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water. SIRS was induced by administration of LPS (5 mg/kg) intraperitoneally [2]. This compound or vehicle was administered by oral gavage at a dose of 50 mg/kg, either prophylactically (1 hour before LPS) or therapeutically (1 hour after LPS). Clinical signs of SIRS (ruffled fur, lethargy, hunched posture) were monitored, and blood and tissue samples were collected at specified time points for analysis of inflammatory markers and immune cell populations.
Diagram 1: this compound inhibition of the SYK-STAT1/3 signaling pathway activated by LPS through TLR4.
The discovery of this compound's inhibitory effect on the STAT1/3 signaling pathway significantly expands its potential therapeutic applications beyond immune thrombocytopenia. The dual inhibition of both STAT1 and STAT3 positions this compound as a promising candidate for treating acute inflammatory conditions, particularly those driven by Gram-negative bacterial infections where TLR4 activation plays a central role [3]. This is especially relevant for conditions like sepsis and SIRS, where current treatment options remain limited and mortality rates remain unacceptably high. The ability of this compound to modulate multiple aspects of the inflammatory response—including cytokine production, neutrophil activation, and chemokine expression—suggests it may offer a comprehensive approach to controlling dysregulated inflammation.
The timing of intervention appears crucial for optimal therapeutic efficacy. In the SIRS model, this compound demonstrated effectiveness both when administered prophylactically and therapeutically, though earlier intervention generally produced more robust effects [3]. This timing consideration is particularly important for clinical translation, as sepsis patients often present after the inflammatory cascade is already fully activated. The differential effects of this compound on various signaling pathways—potently inhibiting STAT1/3 while sparing NF-κB and MAPK pathways—suggests a more targeted mechanism compared to broad-spectrum anti-inflammatory agents like corticosteroids, potentially resulting in a better safety profile with preserved host defense functions.
Another consideration is the potential differential inhibition of STAT1 versus STAT3, as these transcription factors can have opposing functions in certain contexts [1]. While the current data suggest this compound inhibits both STAT1 and STAT3 phosphorylation to a similar extent, more detailed dose-response studies would help determine whether there is any selectivity. Additionally, the complete signaling cascade connecting SYK to STAT1/3 phosphorylation remains to be fully elucidated, potentially involving intermediate kinases such as JAK family members [6]. Understanding these precise mechanisms could identify biomarkers for patient selection and potential combination therapies.
Several promising research directions emerge from these findings. First, evaluating the efficacy of this compound in additional inflammatory disease models, particularly those involving viral infections or sterile inflammation, would help determine the breadth of its therapeutic potential. The significant inhibition of CXCL10, a key chemokine for T-cell recruitment, suggests this compound might modulate adaptive immune responses in addition to its effects on innate immunity [3]. Second, combination therapy approaches with existing sepsis treatments (e.g., antibiotics, supportive care) should be explored to assess potential synergistic effects. Given that this compound is already FDA-approved with a known safety profile, repurposing it for inflammatory conditions could follow an accelerated pathway.
From a mechanistic perspective, future studies should aim to precisely delineate the molecular connections between SYK and STAT1/3, potentially identifying novel signaling nodes that could serve as additional therapeutic targets. The development of biomarker signatures based on the gene expression changes observed in transcriptome sequencing (e.g., Cxcl10, Isg20, Mx1) could help identify patient populations most likely to respond to this compound treatment [3]. Finally, comparative studies with other SYK inhibitors would determine whether the effects on STAT1/3 are a class effect or specific to this compound.
Diagram 2: Comprehensive experimental workflow for investigating this compound's anti-inflammatory mechanisms.
The comprehensive experimental evidence presented in this technical guide demonstrates that this compound, through its inhibition of SYK, significantly attenuates inflammatory responses by selectively blocking the phosphorylation and activation of both STAT1 and STAT3 signaling pathways. This mechanism underlies its potent anti-inflammatory effects across multiple immune cell types and in animal models of severe inflammatory conditions. The detailed methodologies provided for investigating this pathway—including cell culture systems, molecular techniques, and animal models—offer researchers a robust framework for further exploring this important signaling axis. As research in this area advances, this compound represents a promising therapeutic candidate for repurposing in acute inflammatory diseases, particularly those with limited treatment options and high mortality rates such as sepsis and SIRS. The dual inhibition of both STAT1 and STAT3 provides a unique pharmacological approach to modulating dysregulated immune responses while potentially avoiding complete immunosuppression.
The core mechanism of fostamatinib involves its rapid conversion to the active metabolite R406 following oral administration [1] [2]. R406 potently inhibits Syk, a cytoplasmic tyrosine kinase that acts as a central signaling hub for multiple cell surface receptors, primarily in hematopoietic cells like macrophages and neutrophils [3] [1] [4].
The table below summarizes the key anti-inflammatory actions of this compound on macrophages and neutrophils:
| Cell Type | Key Inhibitory Actions | Receptors/Signaling Pathways Involved |
|---|---|---|
| Macrophages | Inhibits phagocytosis of antibody-coated platelets [5] [2]; Reduces pro-inflammatory cytokine production (TNF-α, IL-6, CCL2) [6]; Suppresses Macrophage Extracellular Trap (MET) formation [4]. | Fcγ receptors (FcγR) [5] [2]; Toll-like receptors (TLRs) [6] [7]; Dectin-1 [4]. |
| Neutrophils | Potently inhibits Neutrophil Extracellular Trap (NET) formation (NETosis) [3] [4]; Reduces reactive oxygen species (ROS) release [6]; Attenuates cell activation and adhesion. | FcγRIIA (major pathway for immune complex-mediated NETosis) [3]; TLRs [4]. |
This compound disrupts downstream pro-inflammatory signaling cascades. Research indicates that it selectively blocks the phosphorylation of STAT1 and STAT3 induced by LPS and cytokines (IFN-γ, IL-6) [6]. In lupus models, this compound inhibits the Syk-p38 MAPK pathway, which drives cytokine production and extracellular trap formation in macrophages and neutrophils [4].
The following diagram illustrates the signaling pathways in macrophages and neutrophils that are inhibited by this compound:
This compound inhibits SYK-dependent signaling pathways in immune cells.
Preclinical and clinical studies across various disease models demonstrate the physiological impact of this compound's mechanism.
This compound directly targets a key driver of pathology in severe COVID-19: neutrophil extracellular traps (NETs). Plasma from hospitalized COVID-19 patients potently induces NETosis in healthy donor neutrophils. Pre-incubation with R406 (the active metabolite of this compound) dramatically reduced NETs release by 72% at 1μM and 81% at 4μM, concentrations achievable with standard oral dosing [3].
In a study using FcγRIIb-/- lupus mice, oral this compound for four weeks significantly attenuated disease severity. The table below summarizes the key findings [4]:
| Parameter Measured | Effect of this compound in Lupus Mice |
|---|---|
| Serum anti-dsDNA | Significant reduction |
| Proteinuria | Significant reduction |
| Glomerulonephritis | Less severe histology |
| Serum TNF-α | Significant reduction |
| Serum IL-6 | No significant change |
| Serum Citrullinated H3 (NETs biomarker) | Significant reduction |
| ETs & Immune Complex Deposition | Reduced in kidneys and spleens |
The study further showed that this compound, via its active form R406, suppressed pro-inflammatory responses and ET formation in LPS/BG-activated macrophages and neutrophils from these mice, acting through the Syk-p38 MAPK pathway [4].
Research suggests broader applications for this compound. In a model of Acute Myeloid Leukemia (AML), this compound inhibited the proliferation of FLT3-ITD+ MV4-11 cells and induced apoptosis. A 100 nM dose for 48 hours significantly reduced cell viability, and a 250 nM dose induced apoptosis in nearly half the cells. It also downregulated immune checkpoint proteins PD-L1 and CD47 on cancer cells [8]. In a model of systemic inflammatory response syndrome (SIRS), this compound inhibited LPS-induced inflammatory cytokine production in peritoneal macrophages and reduced excessive neutrophil consumption in the bone marrow of mice [6].
For researchers aiming to investigate the effects of this compound in vitro, here are detailed methodologies for two critical assays based on the cited literature.
This protocol is adapted from a study investigating NETs in COVID-19 [3].
This protocol is based on studies of macrophage inflammatory response [6] [4].
For drug development professionals, understanding the translation from bench to bedside is critical.
The accumulating evidence on this compound's anti-inflammatory mechanisms supports its potential for drug repurposing. Its unique action of modulating innate immune cells like macrophages and neutrophils positions it as a promising therapeutic candidate for conditions driven by aberrant Syk signaling, such as SLE, SIRS, and certain cancers.
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor used in the treatment of chronic adult immune thrombocytopenia and rheumatoid arthritis. It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, tamatinib (also referred to as R406), which is responsible for most of its therapeutic activity [1] [2]. Tamatinib exhibits a narrow therapeutic margin, high inter-individual pharmacokinetic variability, and is susceptible to drug-drug interactions, necessitating precise monitoring for safe and effective use [1] [3].
This document provides detailed application notes and a standardized protocol for the quantification of tamatinib in rat plasma using a validated, eco-friendly Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) method. The method is highly sensitive, rapid, reliable, and has been successfully applied in a pharmacokinetic study in rats [1] [4].
The developed method utilizes liquid-liquid extraction for sample cleanup and UPLC-MS/MS analysis in multiple reaction monitoring (MRM) mode for specific detection. A core principle of its "eco-friendly" designation is the reduced solvent consumption achieved by using a low flow rate and a short run time [1] [5].
The experimental workflow for the bioanalysis of tamatinib is summarized below:
Chromatographic Conditions [1]:
Mass Spectrometric Conditions [1]:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Tamatinib | 471.1 | 122.0 | Optimized | Optimized |
| Ibrutinib (IS) | 441.1 | 84.0 | Optimized | Optimized |
The method was validated according to the US FDA bioanalytical method validation guidelines [7]. Key validation parameters are summarized in the table below:
| Validation Parameter | Result / Description |
|---|---|
| Calibration Range | 0.1 - 1000.0 ng/mL [1] |
| Linearity (Correlation Coefficient, r) | ≥ 0.997 [1] |
| Sensitivity (LLOQ) | 0.1 ng/mL (S/N > 10) [1] [7] |
| Accuracy | Within acceptable ranges (e.g., ±15% of nominal for QC levels) [1] |
| Precision (Intra-day & Inter-day) | Within acceptable ranges (e.g., RSD ≤15%) [1] |
| Recovery | High and consistent recovery using MTBE extraction [1] |
| Matrix Effect | No significant ion suppression/enhancement observed [1] [7] |
| Stability | Stable under various conditions (short-term ambient, autosampler, freeze-thaw, long-term -80°C) [7] |
The signaling pathway relevant to this compound's therapeutic action and the context of its analysis is depicted below:
Acute myeloid leukemia (AML) is a malignant hematological disorder originating from myeloid hematopoietic stem/progenitor cells, characterized by rapid progression and frequently poor outcomes, particularly in specific genetic subtypes. FLT3-ITD mutations occur in approximately 25-30% of AML cases and are associated with high relapse rates and reduced survival. Therapeutic resistance remains a significant challenge in AML management, creating an urgent need for novel treatment approaches. Drug repurposing represents a promising strategy to identify new AML therapies more rapidly and cost-effectively than traditional drug development.
This compound, an orally bioavailable small molecule inhibitor, was originally developed and approved for the treatment of chronic immune thrombocytopenia (ITP). Its active metabolite, R406, functions primarily as a spleen tyrosine kinase (SYK) inhibitor, modulating immune cell signaling and inflammatory responses. Recent evidence from multiple studies has revealed that this compound possesses previously unrecognized anticancer properties, including activity against FLT3-ITD+ AML cells, positioning it as a compelling candidate for therapeutic repurposing in hematological malignancies [1] [2].
This compound exhibits a multimodal mechanism in AML pathogenesis, targeting both malignant cell intrinsic survival pathways and extrinsic immune evasion mechanisms. In FLT3-ITD+ AML models, this compound demonstrates direct cytotoxicity by inhibiting FLT3-ITD signaling, a key driver of leukemogenesis. Additionally, it modulates the immune microenvironment through downregulation of immune checkpoint molecules, potentially enhancing antitumor immunity. This dual approach represents a strategic advantage in AML treatment, where resistance often emerges from redundant signaling pathways and immunosuppressive mechanisms [1] [2].
Network pharmacology analyses have further elucidated that this compound's activity in AML involves modulation of the PI3K-AKT signaling pathway, a crucial axis for cell survival, proliferation, and therapeutic resistance in leukemia. The convergence of this compound on this pathway, along with its effects on immune checkpoint regulation, provides a strong mechanistic foundation for its repurposing in AML [1].
Recent advances in artificial intelligence have revealed additional molecular targets for this compound beyond its established SYK inhibition. Using a deep learning-based drug-target interaction prediction model (Molecule Transformer-DTI), researchers identified that this compound can effectively inhibit all three members of the TAM receptor tyrosine kinase family (TYRO3, AXL, MERTK) with IC₅₀ values below 1 μM. This pan-TAM inhibition is particularly significant in AML, where TAM receptors promote tumor progression, metastasis, and immunosuppression in the tumor microenvironment [3].
Table 1: Key Molecular Targets of this compound in AML Context
| Target Class | Specific Targets | Biological Consequences in AML |
|---|---|---|
| Primary Kinase Targets | SYK, FLT3-ITD | Inhibition of proliferation/survival signaling |
| TAM Receptor Kinases | TYRO3, AXL, MERTK | Reduced metastasis, chemoresistance, and immune evasion |
| Immune Checkpoints | PD-L1, CD47 | Enhanced antitumor immunity |
| Downstream Pathways | PI3K-AKT | Cell cycle arrest and increased apoptosis |
Notably, this pan-TAM inhibitory activity appears unique to this compound among SYK inhibitors, as other compounds in the same class were not predicted to share this multi-targeted profile. This distinctive targeting capability positions this compound as a promising therapeutic agent for overcoming the adaptive compensatory mechanisms that frequently limit the efficacy of single-target agents in AML [3].
The following diagram illustrates the key signaling pathways targeted by this compound in AML:
Figure 1: Key Signaling Pathways Targeted by this compound in AML. This compound inhibits multiple signaling nodes including SYK, FLT3-ITD, and TAM kinases, converging on critical pathways that drive AML progression.
This compound demonstrates concentration-dependent anti-leukemic effects in FLT3-ITD+ AML cell lines. Experimental data from the MV4-11 FLT3-ITD+ AML cell line revealed significant inhibition of cell proliferation at nanomolar concentrations, with effects observable at concentrations as low as 100 nM following 48 hours of treatment. Apoptosis induction was particularly notable, with approximately 50% of leukemic cells undergoing apoptosis after treatment with 250 nM this compound for 48 hours, as measured by caspase 3/7 activation assays. This robust apoptotic response at clinically achievable concentrations underscores the therapeutic potential of this compound in targeting FLT3-ITD-driven AML pathogenesis [2].
The dose-response relationship observed in these studies provides critical guidance for potential clinical dosing strategies. The concentrations at which this compound exhibits antileukemic activity align with plasma concentrations achievable in humans at therapeutic doses used for ITP, supporting its translational potential for AML treatment [1] [2].
Beyond direct cytotoxic effects, this compound significantly influences the immune microenvironment in AML through downregulation of key immune checkpoint molecules. Research has demonstrated that this compound treatment reduces surface expression of PD-L1 and CD47 on AML cells. These checkpoint molecules play critical roles in immune evasion by AML blasts—PD-L1 engages with PD-1 on T cells to inhibit antitumor immunity, while CD47 functions as a "don't eat me" signal to macrophages. Their simultaneous downregulation by this compound represents a promising mechanism for enhancing immune-mediated clearance of leukemic cells [1].
Table 2: Experimental Activity Profile of this compound in AML Models
| Experimental Assay | Cell Line/Model | Key Parameters | Results |
|---|---|---|---|
| Cell proliferation | MV4-11 (FLT3-ITD+) | IC₅₀, 48h treatment | Significant inhibition at 100 nM |
| Apoptosis induction | MV4-11 (FLT3-ITD+) | Caspase 3/7 activity | ~50% apoptosis at 250 nM, 48h |
| Immune checkpoint modulation | MV4-11 (FLT3-ITD+) | PD-L1, CD47 expression | Downregulated expression |
| Target inhibition | Various cancer cells | TAM kinases (AXL, MERTK, TYRO3) | IC₅₀ <1 μM for all three kinases |
| In vivo signaling inhibition | Primary CLL cells | BCR, NF-κB, MYC signaling | 3-4 fold reduction in target genes |
The multifunctional activity profile illustrated in Table 2 highlights this compound's potential as a comprehensive therapeutic approach in AML, simultaneously targeting cell-intrinsic survival pathways and cell-extrinsic immune evasion mechanisms. This dual mechanism may be particularly advantageous in preventing or overcoming treatment resistance, a common challenge in AML therapy [1] [3].
Protocol 1: Cell Proliferation Assay Using FLT3-ITD+ AML Cells
Purpose: To evaluate the antiproliferative effects of this compound on FLT3-ITD+ AML cell lines.
Materials and Reagents:
Procedure:
Protocol 2: Caspase 3/7 Apoptosis Assay
Purpose: To quantify this compound-induced apoptosis in AML cells via caspase 3/7 activation.
Materials and Reagents:
Procedure:
Protocol 3: Network Pharmacology Analysis for Mechanism Elucidation
Purpose: To identify potential targets and pathways underlying this compound's activity in AML using computational approaches.
Materials and Software:
Procedure:
Target Identification:
Disease Target Collection:
Intersection Analysis:
Protein-Protein Interaction (PPI) Network Construction:
Pathway Enrichment Analysis:
Network Visualization:
The following diagram illustrates the experimental workflow for evaluating this compound in AML:
Figure 2: Experimental Workflow for Evaluating this compound in AML. Comprehensive assessment combining in vitro assays, computational approaches, and immune profiling to elucidate mechanisms of action.
Protocol 4: Cell Surface Immune Checkpoint Detection by Flow Cytometry
Purpose: To evaluate this compound-induced modulation of immune checkpoint molecules on AML cells.
Materials and Reagents:
Procedure:
The repurposing of this compound for AML represents a promising therapeutic strategy with several translational advantages. As an already FDA-approved drug with a well-established safety profile, this compound could potentially progress more rapidly through clinical development stages for AML compared to novel chemical entities. The dosing regimens and pharmacokinetic profiles established for ITP provide a solid foundation for designing AML clinical trials, potentially reducing early-phase development time [4] [5].
Recent findings regarding this compound's effects on immune checkpoint modulation (PD-L1 and CD47 downregulation) suggest potential combination opportunities with existing immunotherapies. The simultaneous targeting of both malignant cells and the immunosuppressive microenvironment could yield synergistic effects, particularly in FLT3-ITD+ AML where current treatments remain suboptimal. Future research should explore rational combination strategies with agents such as venetoclax, FLT3 inhibitors, or potentially immune checkpoint inhibitors, though the latter would require careful evaluation given the complex immunobiology of AML [1] [2].
Evidence suggests that this compound's activity may extend beyond FLT3-ITD+ AML to other hematologic malignancies. Previous research has demonstrated its efficacy in chronic lymphocytic leukemia (CLL), where it inhibits B-cell receptor signaling, NF-κB activation, and reduces proliferation markers. The recently identified pan-TAM inhibition activity further broadens its potential applications, as TAM kinases are implicated in various hematologic and solid tumors [6] [3].
The multiscale interactome network analysis approach used to identify this compound as an AML candidate represents a powerful methodology for systematic drug repurposing. This computational framework integrates drug-protein, disease-protein, and protein-protein interactions to predict therapeutic candidates based on mechanism similarity. Such approaches may accelerate the discovery of additional repurposing opportunities across the spectrum of hematologic malignancies [7].
This compound represents a promising repurposing candidate for AML therapy, particularly in the genetically defined FLT3-ITD+ subtype. Its multimodal mechanism of action, encompassing direct cytotoxicity through FLT3-ITD and PI3K-AKT pathway inhibition, combined with immune checkpoint modulation and recently identified TAM kinase inhibition, provides a strong mechanistic rationale for therapeutic efficacy. The experimental protocols outlined herein provide comprehensive frameworks for evaluating this compound's anti-AML activity in preclinical models, from basic cell viability assessment to sophisticated computational network analysis. As drug repurposing continues to gain traction as a efficient drug development strategy, this compound exemplifies the potential of discovering new therapeutic applications for existing agents through rigorous mechanistic investigation.
Ovarian cancer remains one of the most lethal gynecologic malignancies, with over 21,000 women diagnosed annually in the United States and more than 14,000 succumbing to the disease. The standard first-line treatment for advanced ovarian cancer consists of paclitaxel and carboplatin combination chemotherapy, which initially induces response in most patients. However, the development of chemotherapy resistance represents a critical therapeutic challenge, as the majority of patients experience disease recurrence with treatment-resistant tumors. This resistance phenomenon results in dramatically poor long-term survival, with only 10-15% of advanced-stage patients achieving long-term remission [1] [2]. The high mortality rate in ovarian cancer is directly attributable to the emergence of tumor cells that become refractory to conventional cytotoxic chemotherapy, highlighting the urgent need for novel therapeutic strategies that can overcome or prevent resistance mechanisms.
The spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target in ovarian cancer based on proteomic analyses comparing primary and recurrent post-chemotherapy ovarian high-grade serous carcinoma (HGSC) tissues. These investigations revealed that SYK and its activated form (phospho-SYK) are significantly upregulated in recurrent tumors following carboplatin and paclitaxel treatment compared with treatment-naive tumors [2] [3]. This discovery prompted extensive investigation into SYK's role in mediating chemotherapy resistance, particularly to paclitaxel, and the potential for SYK inhibition to restore drug sensitivity. Fostamatinib, an orally bioavailable SYK inhibitor, has demonstrated potential in overcoming paclitaxel resistance through its synergistic activity when combined with microtubule-targeting agents [1] [4].
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that initially gained attention for its role in immunoreceptor signaling in hematopoietic cells. In ovarian cancer, SYK expression and activation have been strongly correlated with the development of paclitaxel resistance through multiple mechanisms. Analysis of 25 ovarian cancer cell lines revealed a significant positive correlation between the p-SYK/SYK ratio and paclitaxel IC₅₀ values, indicating that SYK activation status directly influences paclitaxel sensitivity [2]. This relationship appears specific to microtubule-targeting agents, as no similar correlation was observed with carboplatin resistance. In paclitaxel-resistant cell lines (SKOV3TR and MPSC1TR), both SYK and phospho-SYK expression were substantially higher than in their parental counterparts, further supporting SYK's role in mediating resistance [2].
At the molecular level, SYK regulates paclitaxel resistance through phosphorylation of tubulins and microtubule-associated proteins. Phosphoproteomic analysis of paclitaxel-resistant ovarian cancer cells identified multiple SYK substrates within the microtubule network. SYK-mediated phosphorylation of these proteins increases microtubule dynamics, directly counteracting the microtubule-stabilizing effect of paclitaxel [2] [3]. This mechanistic insight explains how SYK activation confers resistance and how SYK inhibition can restore paclitaxel sensitivity by enhancing microtubule stabilization even in previously resistant cells [1].
This compound is a prodrug that is metabolized to the active compound R406, a potent SYK inhibitor. When combined with paclitaxel, this compound produces a synergistic cytotoxic effect specifically in paclitaxel-resistant ovarian cancer models [2] [3]. This synergy is mechanistically distinct from conventional combination therapies, as this compound directly targets the resistance mechanism rather than merely providing additive antitumor effects.
The combination of this compound and paclitaxel results in enhanced microtubule stabilization even in resistant cells that would otherwise be insensitive to paclitaxel monotherapy [2]. This effect was demonstrated through comprehensive analysis of the phosphotyrosine proteome, which revealed that SYK inhibition alters the phosphorylation status of key microtubule-regulating proteins. Additionally, SYK signaling contributes to ovarian cancer progression through regulation of cortactin and cofilin phosphorylation, both critical players in actin filament assembly and dynamics during cell motility and invasion [5]. This dual mechanism—directly counteracting paclitaxel resistance while simultaneously inhibiting invasive potential—positions SYK as a multifaceted target in ovarian cancer therapy.
Table 1: Key Molecular Players in SYK-Mediated Paclitaxel Resistance
| Molecule | Function | Role in Resistance | Experimental Evidence |
|---|---|---|---|
| SYK | Non-receptor tyrosine kinase | Upregulated in recurrent tumors; promotes resistance | IHC showing increased SYK in recurrent vs. primary tumors [2] |
| p-SYK (Y525/526) | Activated SYK | Correlates with paclitaxel IC₅₀ | Western blot across 25 cell lines [2] |
| Tubulins | Microtubule components | SYK phosphorylation increases dynamics | Phosphoproteomics in resistant cells [2] |
| Cortactin (CTTN) | Actin-binding protein | Promotes invasion; SYK substrate | In vitro kinase assay [5] |
| Cofilin (CFL1) | Actin-depolymerizing factor | Regulates cell motility; SYK substrate | In vitro kinase assay [5] |
Figure 1: SYK Signaling Pathway in Paclitaxel Resistance and Invasion - This diagram illustrates the molecular mechanisms through which SYK activation promotes paclitaxel resistance and cancer cell invasiveness, and how SYK inhibition counteracts these processes.
Comprehensive in vitro studies across multiple ovarian cancer models have demonstrated the synergistic interaction between SYK inhibitors and paclitaxel. Screening of a panel of 25 ovarian cancer cell lines and primary cultures revealed that the combination of this compound's active metabolite (R406) with paclitaxel produced synergistic effects specifically in cell lines with high SYK expression [2]. The degree of synergy was quantified using combination index (CI) analysis, with CI values <1 indicating true synergistic interactions. This synergistic effect was particularly pronounced in cell lines exhibiting intrinsic paclitaxel resistance (IC₅₀ ≥ 5 nM), where SYK inhibition effectively resensitized cells to paclitaxel treatment [2].
The specificity of this interaction was confirmed using multiple SYK inhibition approaches, including:
The therapeutic potential of the this compound-paclitaxel combination has been validated in multiple mouse models of ovarian cancer. In one key study, researchers implanted paclitaxel-resistant human ovarian cancer cells into mice and treated them with various drug regimens [1] [4]. The combination of this compound and paclitaxel demonstrated significant tumor regression, reducing tumor size by up to 87% within three weeks compared to no shrinkage in untreated control animals [1].
The durability of response was demonstrated in extended treatment studies, where the combination maintained 66% tumor reduction after five weeks compared to paclitaxel monotherapy [1] [4]. Importantly, this enhanced antitumor efficacy was achieved without overt signs of toxicity, supporting the favorable safety profile of this combination [3]. Additional in vivo studies using R406 (the active metabolite of this compound) in combination with paclitaxel confirmed significant tumor growth suppression in xenograft models, further validating the therapeutic potential of SYK inhibition in paclitaxel-resistant ovarian cancer [2] [3].
Table 2: Summary of Preclinical Efficacy Data for this compound-Paclitaxel Combination
| Model Type | Treatment | Key Results | Significance |
|---|---|---|---|
| In vitro (25 cell lines) | R406 + Paclitaxel | Synergistic effect (CI<1) in SYK-high lines | Specific synergy in resistant models [2] |
| In vivo (mouse xenograft) | This compound + Paclitaxel | 87% tumor reduction at 3 weeks | Superior to no shrinkage in controls [1] |
| In vivo (mouse xenograft) | This compound + Paclitaxel | 66% tumor reduction at 5 weeks vs paclitaxel alone | Durability of response [1] [4] |
| In vitro (migration) | R406 monotherapy | Reduced cell velocity and migration | Decreased invasiveness [5] |
| 3D spheroid invasion | R406 treatment | Reduced radial invasion in matrix | Suppression of invasive phenotype [5] |
Based on the compelling preclinical evidence, a Phase I clinical trial (NCT03246074) has been initiated to evaluate the combination of this compound and paclitaxel in patients with recurrent ovarian cancer [6] [7]. This study is an open-label, non-randomized, multicenter dose-escalation trial with the primary objective of determining the maximum tolerated dose (MTD) and safety profile of this compound when administered with weekly paclitaxel [6]. The trial specifically enrolls women with recurrent, platinum-resistant ovarian, fallopian tube, or primary peritoneal carcinoma, representing a population with limited treatment options and poor prognosis.
The study employs a modified toxicity probability interval (mTPI) design for dose escalation, with three predefined this compound dosing cohorts (100 mg bid, 150 mg bid, and 200 mg bid) based on prior phase I studies of single-agent this compound [6]. Patients receive paclitaxel on Days 1, 8, and 15 of each 28-day cycle, while this compound is administered orally at the assigned fixed dose twice daily throughout the cycle. The trial plans to enroll between 8-18 adult female subjects in the dose-escalation phase, with expansion to additional patients at the MTD to further evaluate safety and preliminary efficacy [6].
Eligible patients must have histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal carcinoma with measurable disease according to RECIST v1.1 criteria [6]. Key inclusion criteria encompass recurrent, platinum-resistant disease (defined as relapse within 6 months of the last platinum-containing regimen), age ≥18 years, ECOG performance status ≤2, and adequate organ function. Importantly, patients may not have previously received weekly paclitaxel in the recurrent setting, although prior dose-dense paclitaxel as initial therapy is permitted [6].
The primary endpoint is the incidence of Treatment-Emergent Adverse Events and determination of the MTD over a 3.5-year timeframe [6]. Secondary endpoints include objective response rate, progression-free survival, and comprehensive pharmacokinetic analysis of this compound when combined with weekly paclitaxel (measuring Cₘₐₓ, AUC, and half-life) [6]. The trial also incorporates exploratory biomarker analyses, including optional tumor biopsies before treatment and after initiation of therapy to evaluate pharmacodynamic effects on SYK signaling pathways [6].
Cell Culture and Resistance Development
Combination Sensitivity Assays
SYK Activation Assessment
Animal Model Establishment
Treatment Protocol and Monitoring
Endpoint Analyses
Table 3: In Vivo Dosing Regimen for this compound-Paclitaxel Combination Studies
| Compound | Route | Dose | Frequency | Duration | Formulation |
|---|---|---|---|---|---|
| This compound | Oral gavage | 50-100 mg/kg | Twice daily | Continuous | 5% DMSO, 5% Cremophor EL in saline |
| Paclitaxel | Intravenous | 10-20 mg/kg | Once weekly | Weeks 1-5 | Saline with 5% Cremophor EL |
| Vehicle control | Oral gavage | Equivalent volume | Twice daily | Continuous | Matching formulation |
For researchers investigating SYK inhibition in ovarian cancer, appropriate model selection is critical for generating clinically relevant data. Prioritize cell lines and patient-derived xenograft (PDX) models with documented SYK overexpression for initial proof-of-concept studies [2]. The panel of 25 ovarian cancer cell lines characterized by Yu et al. provides a valuable resource for selecting models with varying SYK expression levels and paclitaxel sensitivity [2]. For resistance studies, isogenic paclitaxel-resistant pairs (e.g., SKOV3/SKOV3TR) allow direct comparison while controlling for genetic background.
Model validation should include baseline characterization of SYK and p-SYK expression by immunoblotting, establishment of paclitaxel IC₅₀ values, and assessment of combination synergy using multiple ratio concentrations [2]. For in vivo studies, orthotopic or intraperitoneal models may better recapitulate the tumor microenvironment and metastatic progression compared to subcutaneous xenografts, though the latter offer easier tumor measurement for initial efficacy assessment [5]. Incorporating 3D spheroid invasion assays provides additional functional readouts on the anti-invasive effects of SYK inhibition complementary to conventional viability assays [5].
The dosing schedule of this compound and paclitaxel requires careful optimization to maximize therapeutic index. Preclinical data support continuous SYK inhibition throughout paclitaxel treatment cycles to maintain suppression of resistance mechanisms [2] [3]. For translational studies, align dosing regimens with clinical protocols when possible, using the phase I trial (NCT03246074) as a reference for combination dosing [6].
Researchers should incorporate pharmacodynamic markers to confirm target engagement and pathway modulation. Recommended assessments include:
Additionally, consider interspecies differences in drug metabolism when extrapolating results from murine models to human clinical applications. This compound disposition may vary across species, necessitating pharmacokinetic bridging studies in translational research programs [8].
The combination of this compound with paclitaxel represents a promising therapeutic strategy informed by compelling mechanistic insights into SYK-mediated paclitaxel resistance. Strong preclinical evidence demonstrates that SYK inhibition can resensitize resistant tumors to paclitaxel through enhanced microtubule stabilization and suppression of pro-survival signaling pathways [1] [2] [3]. The ongoing phase I clinical trial (NCT03246074) will provide critical safety and preliminary efficacy data to guide further clinical development of this combination [6] [7].
Future research directions should focus on identifying predictive biomarkers for patient selection, optimizing combination schedules with other standard ovarian cancer therapies, and exploring potential synergies with novel targeted agents. Additionally, further investigation into the role of SYK in the tumor microenvironment may reveal additional mechanisms by which SYK inhibition modulates therapeutic response. As SYK inhibitors continue to demonstrate potential across multiple cancer types, their application in combination with microtubule-targeting agents represents a promising approach to overcoming chemotherapy resistance in ovarian cancer and other solid tumors.
Network pharmacology represents a paradigm shift in drug discovery, moving beyond the traditional "one drug, one target" model to a more comprehensive "multiple targets, multiple effects" approach that better reflects biological complexity. [1] This framework is particularly valuable for investigating drug repurposing opportunities, where established therapeutics are evaluated for new clinical applications. Fostamatinib, an orally bioavailable spleen tyrosine kinase (Syk) inhibitor approved for chronic immune thrombocytopenia (ITP), has recently emerged as a promising candidate for drug repurposing in oncology. [2] [3] Through the application of systematic network pharmacology approaches, researchers can elucidate complex drug-target-pathway-disease interactions, revealing novel therapeutic mechanisms that would remain undetected through conventional methods. This Application Note provides detailed protocols for conducting network pharmacology analysis of this compound with particular emphasis on its effects on the PI3K-AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer and other diseases. [4] [5]
Network pharmacology analysis of this compound has revealed its intriguing polypharmacology profile extending beyond its primary Syk inhibition target. The approach integrates system biology with polypharmacology to replace the "magic bullets" concept with "magic shotguns" that act on biological networks. [1] When investigating this compound's potential applications in acute myeloid leukemia (AML), particularly in FLT3-ITD mutated cases characterized by treatment resistance and poor prognosis, researchers identified unexpected connections to PI3K-AKT signaling through integrated network analysis. [2] [6]
The experimental workflow for identifying these mechanisms begins with target prediction using the PharmMapper database, followed by disease target identification through GeneCards, and network construction using the STRING database and Cytoscape visualization. [6] This approach revealed that this compound modulates several critical nodes in the PI3K-AKT-mTOR axis, a pathway that regulates fundamental cellular functions including metabolism, growth, proliferation, and survival. [4] Additionally, network analysis predicted this compound's impact on immune checkpoint regulation, specifically downregulation of PD-L1 and CD47 expression, suggesting potential combinatorial benefits with immunotherapy approaches. [2]
Table 1: Key Network Analysis Databases and Tools for this compound Research
| Analysis Type | Database/Tool | URL | Application in this compound Research |
|---|---|---|---|
| Target Prediction | PharmMapper | http://lilab-ecust.cn/pharmmapper/ | Identification of potential this compound targets |
| Disease Targets | GeneCards | http://www.genecards.org/ | Compilation of FLT3-ITD AML-related targets |
| PPI Network | STRING | https://string-db.org/ | Construction of protein-protein interaction networks |
| Pathway Analysis | David Database | https://david.ncifcrf.gov/ | KEGG pathway enrichment analysis |
| Network Visualization | Cytoscape | https://cytoscape.org/ | Visual "Drug-Target-Pathway-Disease" network mapping |
Experimental validation of network pharmacology predictions provides crucial dose-response relationships and efficacy metrics for this compound's cellular effects. In FLT3-ITD+ AML cell line models (MV4-11), this compound demonstrated potent anti-leukemic activity at nanomolar concentrations, with significant effects observed on multiple cellular processes. [6]
The anti-proliferative effects of this compound were evaluated using the CellTiter-Glo Luminescent Cell Viability Assay, which measures cellular ATP levels as a proxy for viable cells. Treatment with 100 nM this compound for 48 hours resulted in significant suppression of MV4-11 cell proliferation. [6] Apoptosis induction was quantified through Caspase 3/7 Activity Assays, with approximately 50% of leukemic cells undergoing apoptosis after treatment with 250 nM this compound for 48 hours. [6] These findings validate the network pharmacology predictions that this compound modulates survival pathways in FLT3-ITD+ AML cells.
Beyond direct cytotoxicity, network analysis predicted this compound's influence on immune checkpoint molecules, which was confirmed through flow cytometric analysis of cell surface markers. This compound treatment downregulated both PD-L1 and CD47 expression, effectively targeting two independent immune evasion mechanisms employed by cancer cells. [2] [6] This dual checkpoint inhibition presents a promising approach for enhancing anti-tumor immunity while directly targeting malignant cells.
Table 2: Experimentally Determined Cellular Effects of this compound in Hematological Models
| Cellular Process | Experimental Assay | Concentration | Exposure Time | Effect | Cell Model |
|---|---|---|---|---|---|
| Cell Proliferation | CellTiter-Glo Viability | 100 nM | 48 hours | Significant inhibition | MV4-11 (FLT3-ITD+ AML) |
| Apoptosis Induction | Caspase 3/7 Activity | 250 nM | 48 hours | ~50% apoptosis | MV4-11 (FLT3-ITD+ AML) |
| Immune Checkpoint Expression | Flow Cytometry | Not specified | Not specified | Downregulation of PD-L1 and CD47 | MV4-11 (FLT3-ITD+ AML) |
| Platelet Hyperactivation Control | Transcriptome Network Analysis | Clinical relevant | N/A | Prevention of thrombosis | COVID-19 patient platelets |
Purpose: To identify potential molecular targets of this compound and construct comprehensive drug-target networks.
Workflow:
Purpose: To visualize and analyze interactions between this compound-targeted proteins and identify key network hubs.
Workflow:
Purpose: To identify biological pathways significantly enriched with this compound targets and prioritize pathways for experimental validation.
Workflow:
The following diagram illustrates the complete network pharmacology workflow for this compound analysis:
Purpose: To validate this compound's anti-leukemic effects predicted by network pharmacology analysis.
Cell Culture Protocol:
Cell Proliferation Assay (CellTiter-Glo Luminescent Assay):
Apoptosis Assay (Caspase 3/7 Activity):
Purpose: To validate network pharmacology predictions regarding this compound's effects on immune checkpoint molecule expression.
Flow Cytometry Protocol for Surface Marker Detection:
Purpose: To experimentally confirm this compound's modulation of the PI3K-AKT signaling pathway predicted through network analysis.
Western Blotting Protocol for Phosphoprotein Analysis:
The following diagram illustrates the core signaling pathway affected by this compound treatment:
Network pharmacology data integration requires synthesizing information from computational predictions and experimental validations to build a comprehensive understanding of drug mechanisms. For this compound, the integration process involves:
Correlation analysis: Compare identified hub targets from network analysis with experimentally validated targets from biochemical and cellular assays. Prioritize targets that appear as significant in both analyses for further investigation.
Pathway mapping: Map all confirmed this compound-modulated targets onto the PI3K-AKT signaling pathway using pathway databases (WikiPathways, KEGG) to visualize the extent of pathway perturbation. [5]
Dose-response integration: Correlate this compound concentrations that produce specific pathway inhibitions (e.g., AKT phosphorylation reduction) with functional outcomes (proliferation inhibition, apoptosis induction) to establish therapeutic windows.
Multi-optic data integration: Incorporate transcriptomic and proteomic data where available to identify downstream consequences of this compound treatment, including potential compensatory mechanisms and feedback loops.
The application of these integrated approaches has demonstrated that this compound exerts its therapeutic effects through a multi-target mechanism involving direct inhibition of SYK and FLT3 signaling, modulation of the PI3K-AKT pathway, and regulation of immune checkpoint expression. [2] [6] This comprehensive mechanism of action supports the continued investigation of this compound for repurposing in FLT3-ITD+ AML and other conditions characterized by PI3K-AKT pathway dysregulation.
The integration of network pharmacology with experimental validation provides a powerful framework for elucidating complex drug mechanisms and identifying repurposing opportunities. The protocols outlined in this Application Note demonstrate how this approach has revealed this compound's multi-faceted actions on the PI3K-AKT signaling pathway, direct cytotoxicity, and immune checkpoint regulation. These findings underscore the value of systems-level analyses in modern drug discovery and development.
As network pharmacology continues to evolve, emerging approaches incorporating machine learning and artificial intelligence will further enhance our ability to predict drug-target interactions and identify novel therapeutic applications for existing compounds. [7] The case of this compound serves as an exemplary model for how these integrated approaches can uncover unexpected drug properties and accelerate the development of new treatment strategies for challenging diseases.
The table below summarizes key quantitative findings from recent studies on fostamatinib's pro-apoptotic effects in different cancer cell lines.
| Cell Line / Cancer Type | Assay Type | This compound Concentration | Treatment Duration | Key Apoptotic Readout | Primary Findings | Source (Citation) |
|---|---|---|---|---|---|---|
| MV4-11 (FLT3-ITD+ AML) | Caspase 3/7 Activity Assay | 250 nM | 48 hours | ~50% of cells underwent apoptosis [1] | Significant induction of caspase-dependent apoptosis [1] | [1] [2] |
| MV4-11 (FLT3-ITD+ AML) | Cell Viability Assay (CellTiter-Glo) | 100 nM | 48 hours | Inhibition of cell proliferation [1] | Effective suppression of FLT3-ITD+ AML cell proliferation [1] | [1] [2] |
| Ovarian Cancer Cells | Apoptosis Induction | Information not specified in abstract | Information not specified in abstract | Confirmed apoptosis induction [3] | This compound inhibits proliferation through apoptosis [3] | [3] |
| Chronic Lymphocytic Leukemia (CLL) | In vivo patient sample analysis (Ki67, gene expression) | Clinical dosing | 29 days (one cycle) | Reduced proliferation & downregulated BCR/NF-κB signaling [4] | Confirmed on-target inhibition of BCR signaling and reduced CLL cell activation/proliferation in vivo [4] | [4] |
This protocol is adapted from methods described in recent publications for assessing this compound-induced apoptosis in hematopoietic cell lines [1] [2].
The following diagrams, generated with Graphviz DOT language, illustrate the proposed mechanism of this compound and the experimental workflow for the apoptosis assay.
Diagram Title: this compound Signaling Pathway and Apoptosis Induction
This diagram illustrates the proposed dual mechanism of this compound. It directly inhibits SYK and FLT3 tyrosine kinases, leading to the suppression of the downstream PI3K/AKT survival pathway [1] [2] [4]. The inhibition of PI3K/AKT subsequently promotes the activation of executioner caspases-3/7, thereby inducing apoptotic cell death. An additional immunomodulatory effect is the downregulation of immune checkpoint proteins PD-L1 and CD47 [1] [2].
Diagram Title: Caspase 3/7 Apoptosis Assay Workflow
This workflow outlines the key steps for performing the caspase 3/7 apoptosis assay, from cell seeding and drug treatment to data analysis, providing a clear experimental roadmap.
The data and protocol provided establish a clear framework for investigating the pro-apoptotic effects of this compound. Key considerations for your research include:
Abstract: This document provides a detailed experimental framework for investigating the anti-cancer effects of fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor currently approved for chronic immune thrombocytopenia (ITP) [1]. Recent studies highlight its dual mechanism of action: inducing apoptosis in malignant cells and downregulating the immune checkpoint proteins PD-L1 and CD47, which may help overcome tumor immune escape [2] [3]. This application note summarizes key quantitative findings and outlines standardized protocols for in vitro validation.
This compound (and its active metabolite R406) primarily inhibits SYK, a cytosolic protein kinase involved in signaling cascades of various immune receptors [1]. Beyond its known indication, drug repurposing efforts have identified its potential in oncology, particularly for treating FLT3-ITD mutated Acute Myeloid Leukemia (AML) [2] [4] [3]. The proposed anti-cancer mechanisms include:
The following tables summarize core quantitative data from recent studies on this compound's efficacy.
Table 1: Cytotoxicity and Pro-apoptotic Effects in FLT3-ITD+ AML (MV4-11 Cell Line)
| Assay Type | Treatment Condition | Observed Effect | Citation |
|---|---|---|---|
| Cell Proliferation (48h) | 100 nM this compound | Significant inhibition of cell proliferation | [2] [3] |
| Cell Apoptosis (48h) | 250 nM this compound | ~50% of cells underwent apoptosis | [2] [3] |
Table 2: Immune Checkpoint Downregulation in FLT3-ITD+ AML (MV4-11 Cell Line)
| Target | Function | Effect of this compound | Citation |
|---|---|---|---|
| PD-L1 (CD274) | Suppresses adaptive immunity by inhibiting T-cells | Downregulated | [2] [3] |
| CD47 | Suppresses innate immunity by inhibiting macrophage phagocytosis | Downregulated | [2] [3] |
Below are detailed methodologies for key experiments validating this compound's anti-cancer activity.
3.1. Cell Proliferation Assay (Luminescent Viability)
Purpose: To quantify the inhibitory effect of this compound on cancer cell proliferation. Materials and Reagents:
Procedure:
3.2. Cell Apoptosis Assay (Caspase 3/7 Activity)
Purpose: To measure the induction of apoptosis in cancer cells treated with this compound. Materials and Reagents:
Procedure:
3.3. Cell Surface Immune Checkpoint Expression Detection
Purpose: To evaluate the downregulation of PD-L1 and CD47 on the surface of cancer cells after this compound treatment. Materials and Reagents:
Procedure:
The signaling pathway and experimental workflow for these mechanisms are summarized in the diagram below.
The data and protocols outlined above position this compound as a strong candidate for combination therapy in oncology. By simultaneously targeting tumor cell survival (via cytotoxicity) and reversing immune suppression (via PD-L1 and CD47 downregulation), it may enhance the efficacy of existing immunotherapies [2] [6] [7]. Its activity against TAM receptors further supports its role in modulating the tumor microenvironment [5]. Future work should focus on validating these effects in vivo and in clinical trials for various cancer types.
This compound (also known as R788) is an oral spleen tyrosine kinase (SYK) inhibitor currently approved for the treatment of chronic immune thrombocytopenia (ITP). It functions by targeting the SYK pathway, which plays a critical role in Fc receptor signaling and immune cell activation. Recently, significant research attention has focused on this compound's potential application in systemic inflammatory response syndrome (SIRS) and sepsis due to its ability to modulate innate immune cell activation and inflammatory signaling pathways. Sepsis remains a devastating clinical condition with limited treatment options and high mortality rates, accounting for approximately 20% of all global deaths according to recent epidemiological surveys. The dysregulated host immune response during sepsis leads to excessive inflammation, organ damage, and potentially death, creating an urgent need for targeted therapeutic interventions [1] [2].
The rationale for investigating this compound in sepsis and SIRS stems from its mechanism of action on key immune cells involved in the pathogenesis of these conditions. Research has demonstrated that SYK plays a crucial role in Toll-like receptor 4 (TLR4) signaling, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria—a common trigger for sepsis. SYK is constitutively bound to the cytoplasmic domain of TLR4, and this interaction increases upon TLR4 dimerization and phosphorylation, positioning SYK as a central mediator of LPS-induced inflammatory signaling in macrophages and neutrophils. By inhibiting SYK, this compound can potentially attenuate the excessive inflammatory response without causing complete immunosuppression, maintaining crucial antimicrobial functions [1] [2].
This compound exerts its therapeutic effects through several interconnected mechanisms that target key inflammatory processes in SIRS and sepsis:
SYK Inhibition: this compound is a prodrug that is converted to its active metabolite, R406, in the body. R406 potently inhibits spleen tyrosine kinase (SYK), which is a non-receptor tyrosine kinase primarily expressed in hematopoietic cells. SYK plays a pivotal role in signaling through various immune receptors, including Fc receptors (FcR), B-cell receptors (BCR), and C-type lectin receptors (CLR). In the context of sepsis, SYK inhibition is particularly important because of its constitutive binding to TLR4, which is activated by LPS from Gram-negative bacteria [1] [2].
STAT Pathway Modulation: Recent research has revealed that this compound selectively blocks the phosphorylation of STAT1 and STAT3 in macrophages induced by LPS and cytokines (IFN-γ and IL-6). This inhibition occurs without significant effects on other signaling pathways such as NF-κB, P38, or ERK1/2, indicating a specific mechanism for its anti-inflammatory effects in sepsis. The STAT1/3 pathway is known to be a critical regulator of inflammatory gene expression, and its inhibition likely contributes to this compound's ability to reduce cytokine production [1] [2].
Neutrophil Regulation: this compound modulates neutrophil function by reducing activation markers (CD11b) and inhibiting reactive oxygen species (ROS) production. Importantly, it does not completely suppress neutrophil phagocytic capability, allowing these cells to maintain their crucial antibacterial functions while curtaining their destructive inflammatory potential. This selective inhibition represents a significant advantage over broad-spectrum immunosuppressants in sepsis treatment [3].
Table 1: Key Signaling Pathways Targeted by this compound in Sepsis
| Pathway | Components Affected | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| SYK-TLR4 | SYK phosphorylation, TLR4 dimerization | Reduced pro-inflammatory cytokine production | Inhibition of TNF-α, IL-6, CCL2, CCL3, CXCL10 in LPS-stimulated macrophages [1] |
| STAT1/3 | Phosphorylation of STAT1 (Tyr701) and STAT3 (Tyr705) | Downregulation of inflammatory gene expression | Western blot analysis showing blocked STAT1/3 phosphorylation in PMs induced by LPS and cytokines [1] [2] |
| Neutrophil Activation | CD11b expression, ROS production | Reduced neutrophil hyperactivation without compromising bacterial clearance | Flow cytometry showing decreased CD11b and ROS in LPS-stimulated neutrophils [1] [3] |
| Oxidative Stress | Reactive oxygen species (ROS) generation | Protection against oxidative tissue damage | DHR 123 assay showing suppressed ROS release by neutrophils [1] |
The following diagram illustrates the key signaling pathways targeted by this compound in the context of sepsis and SIRS:
Figure 1: this compound inhibits SYK and downstream STAT1/3 signaling pathways, reducing cytokine production and neutrophil-mediated inflammation in sepsis.
Primary macrophage cultures provide a valuable system for studying the immunomodulatory effects of this compound. The following protocol describes the isolation and treatment of peritoneal macrophages (PMs) from mice, which can be used to assess this compound's effects on inflammatory cytokine production and signaling pathways [1] [2]:
Cell Isolation:
Treatment Protocol:
Downstream Applications:
Neutrophil hyperactivation contributes significantly to organ damage in sepsis. The following protocols describe methods for evaluating this compound's effects on neutrophil activation and ROS production [1] [3]:
Neutrophil Isolation:
Activation and ROS Detection:
Functional Assays:
The LPS-induced SIRS model is widely used to study acute systemic inflammation and screen potential therapeutic agents. This model offers technical ease, high reproducibility, and a well-characterized inflammatory response that peaks within 6-24 hours after administration. The following protocol outlines the induction of LPS-induced SIRS and evaluation of this compound's therapeutic effects [1] [5]:
Animal Considerations:
SIRS Induction and Treatment:
Sample Collection and Analysis:
While the LPS model is excellent for studying acute inflammatory responses, other models may better recapitulate certain aspects of human sepsis. The following table compares the most commonly used animal models of systemic inflammation [5]:
Table 2: Comparison of Animal Models for Systemic Inflammation and Sepsis Research
| Model | Induction Method | Key Advantages | Limitations | This compound Application |
|---|---|---|---|---|
| LPS-Induced SIRS | Intraperitoneal injection of lipopolysaccharide | High reproducibility; Technical ease; Rapid onset; Well-characterized cytokine response | Does not fully replicate human sepsis; Shorter duration than human sepsis; Single pathogen component | Primary model for acute inflammation studies; Optimal for STAT pathway analysis [1] [5] |
| Cecal Ligation and Puncture (CLP) | Ligation and puncture of cecum to release fecal content | Polymicrobial infection; Recognized gold standard for sepsis; Closer compatibility to human sepsis | High variability; Technical complexity; Delayed development of inflammation; Requires surgical expertise | Limited data available; Potential for studying later time points and antibiotic combinations [5] |
| Peritoneal Contamination and Infection (PCI) | Intraperitoneal administration of human stool suspension | Polymicrobial sepsis; More similar to human sepsis than LPS; Standardized inoculum | Requires microbiological characterization; Less established than CLP; Rapid course similar to LPS | Not yet reported with this compound; Potential alternative for polymicrobial sepsis studies [5] |
The following workflow diagram illustrates the typical experimental timeline for assessing this compound in LPS-induced SIRS models:
Figure 2: Experimental workflow for evaluating this compound in LPS-induced SIRS models, showing key procedures from animal preparation to sample analysis.
Table 3: Summary of Key Experimental Findings with this compound in Sepsis Models
| Experimental System | Parameters Measured | Results with this compound | Statistical Significance |
|---|---|---|---|
| In Vitro Macrophages | TNF-α secretion | Significant reduction in LPS-induced TNF-α production | *P < 0.05 vs. LPS control [1] |
| In Vitro Macrophages | IL-6 secretion | Significant reduction in LPS-induced IL-6 production | *P < 0.05 vs. LPS control [1] |
| In Vitro Macrophages | CXCL10 secretion | Significant reduction in LPS-induced CXCL10 production | *P < 0.05 vs. LPS control [1] |
| In Vitro Neutrophils | CD11b expression | Reduced surface expression of activation marker CD11b | *P < 0.05 vs. LPS control [1] |
| In Vitro Neutrophils | ROS production | Suppressed reactive oxygen species release | *P < 0.05 vs. LPS control [1] |
| In Vivo SIRS Model | Serum inflammatory cytokines | Diminished levels of TNF-α, IL-6, CCL2, CCL3 | *P < 0.05 vs. LPS control [1] |
| In Vivo SIRS Model | Bone marrow neutrophils | Inhibited excessive consumption of neutrophils | *P < 0.05 vs. LPS control [1] |
| Transcriptomic Analysis | Inflammatory genes | Inhibited transcription of Cxcl10, Isg20, Mx1, Rsd2 | *P < 0.05 vs. LPS control [1] |
Transcriptome sequencing of this compound-treated macrophages has provided valuable insights into its mechanism of action at the molecular level. Analysis of LPS-induced peritoneal macrophages treated with this compound revealed significant inhibition of multiple inflammatory genes, including Cxcl10, Isg20, Mx1, and Rsd2. This gene signature suggests that this compound modulates a specific subset of the inflammatory response rather than causing broad immunosuppression. The most significant finding from these studies is that this compound selectively blocks the phosphorylation of STAT1 and STAT3 without affecting other major signaling pathways such as NF-κB, P38, or ERK1/2. This specificity is particularly valuable for sepsis treatment, as it may allow for control of excessive inflammation while preserving crucial antimicrobial defenses [1] [2].
The differential effects of this compound on various signaling pathways can be visualized as follows:
Figure 3: this compound selectively inhibits STAT1 and STAT3 phosphorylation without affecting NF-κB, P38, or ERK pathways, demonstrating its specific mechanism for controlling inflammation in sepsis.
In Vitro Dosing: For cell-based assays, this compound is typically used at concentrations ranging from 0.1 to 10 μM, with 1 μM being the most common concentration for macrophage and neutrophil experiments. Pretreatment for 30 minutes prior to inflammatory stimulation is recommended to ensure adequate target engagement before pathway activation [1] [2].
In Vivo Dosing: In mouse models of SIRS, this compound is generally administered at 10-30 mg/kg via oral gavage. Both preventive (administered before LPS challenge) and therapeutic (administered after LPS challenge) regimens have shown efficacy. The optimal dosing schedule may depend on the specific research question and model system being employed [1].
Formulation and Stability: this compound should be dissolved in DMSO for stock solutions and subsequently diluted in appropriate vehicles for in vitro or in vivo administration. For in vivo studies, this compound is often prepared in suspensions containing carboxymethylcellulose (0.5%) and polysorbate 80 (0.4%). Stock solutions should be stored at -20°C protected from light, as the compound may degrade under repeated freeze-thaw cycles or prolonged exposure to light [1].
Efficacy Assessment: Researchers should include multiple endpoints to comprehensively evaluate this compound's effects. Key parameters include serum cytokine levels (TNF-α, IL-6, CCL2, CCL3, CXCL10), immune cell activation markers (CD11b on neutrophils), inflammatory gene expression (transcriptomic analysis or RT-qPCR), and phosphorylation status of STAT1 and STAT3 in target tissues [1] [2].
Safety and Toxicity Monitoring: When conducting in vivo studies, monitor animals for potential adverse effects, including changes in body weight, temperature fluctuations, clinical severity scores, and signs of distress. Based on clinical experience with this compound in ITP, pay particular attention to blood pressure monitoring (hypertension is a known side effect), liver function tests (elevated ALT/AST), and complete blood counts (neutropenia has been reported) [6] [4].
Experimental Controls: Appropriate controls are essential for interpreting results. Include vehicle-treated controls, LPS-only groups, and potentially reference compound controls (such as corticosteroids) to contextualize this compound's efficacy. For mechanistic studies, consider including SYK-specific inhibitors or genetic approaches (SYK knockdown) to validate target specificity [1].
The standard protocols can be adapted to address specific research questions:
Time-Course Studies: For detailed kinetic analyses of signaling pathway modulation, collect samples at multiple time points (15, 30, 60, 120, and 240 minutes) after LPS stimulation to capture the dynamics of STAT1/3 phosphorylation and downstream gene expression [1].
Cell-Type Specific Effects: Use cell sorting technologies or cell-specific markers to analyze this compound's effects on different immune cell populations separately. This approach can reveal whether specific cell types (e.g., macrophages vs. neutrophils) contribute differently to the overall therapeutic effect [1] [3].
Combination Therapy Studies: Explore this compound in combination with antibiotics or other immunomodulators to better model clinical scenarios. The NIH research suggests that this compound may be particularly valuable in combination approaches as it doesn't compromise bacterial clearance, unlike broad-spectrum immunosuppressants [3].
This compound represents a promising therapeutic candidate for SIRS and sepsis due to its unique mechanism of action targeting SYK and STAT1/3 signaling pathways. The protocols outlined in this document provide researchers with comprehensive methods to evaluate this compound's efficacy in both in vitro and in vivo settings. The selective inhibition of specific inflammatory pathways while preserving antimicrobial functions makes this compound particularly attractive compared to broader immunosuppressants. As research in this area advances, future studies should focus on optimizing dosing regimens, exploring combination therapies, and validating findings in more complex sepsis models such as CLP to better recapitulate the clinical scenario of polymicrobial sepsis. The ongoing research sponsored by the NIH provides strong rationale for continued investigation of this compound in conditions of excessive inflammation and immune dysregulation [1] [3].
This section details a validated bioanalytical method for quantifying Tamatinib (the active metabolite of Fostamatinib) in rat plasma, suitable for pharmacokinetic studies [1] [2] [3].
Principle: The method uses Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Ibrutinib serves as the Internal Standard (IS). Analytes are extracted from plasma using liquid-liquid extraction and detected via multiple reaction monitoring (MRM) for high sensitivity and selectivity [1] [2].
Experimental Protocol:
The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis.
The method was validated according to FDA bioanalytical method validation guidelines [4] [5]. Key validation parameters and results are summarized below.
Table 1: Linearity and Sensitivity Data [4] [3]
| Parameter | Result |
|---|---|
| Calibration Range | 0.1 - 1000.0 ng/mL |
| Correlation Coefficient (r) | ≥ 0.997 |
| LLOQ (Signal-to-Noise) | 12.46 (≥ 10:1) |
| LLOD (Signal-to-Noise) | 6.96 (≥ 5:1) |
Table 2: Accuracy and Precision Profile [4]
| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Accuracy (%) | Inter-day Precision (% RSD) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 87.3 | 12.1 | Data within ±20%* | Data within ±20%* |
| LQC | 0.3 | Reported | Reported | Reported | Reported |
| MQC | 75 | Reported | Reported | Reported | Reported |
| HQC | 750 | Reported | Reported | Reported | Reported |
*The method demonstrated that LLOQ was quantitatively determined with suitable precision and accuracy (±20%) [4].
Table 3: Stability of Tamatinib in Rat Plasma under Various Conditions [4]
| Stability Condition | Description | Result |
|---|---|---|
| Short-term | 22–25°C for 6 h | Stable |
| Autosampler | Ambient temperature for 24 h | Stable |
| Long-term | -80°C for 6 weeks | Stable |
| Freeze-thaw | 3 cycles (-80°C to 25°C) | Stable |
The validated method was successfully applied to characterize the pharmacokinetic profile of Tamatinib in rats [4] [1].
| Trial Name/Identifier | Phase | Patient Population | Intervention & Comparator | Primary Endpoint (Timepoint) | Key Efficacy Findings (vs. Placebo) |
|---|
| NCT00326339 [1] | II | Inadequate response to MTX | Fostamatinib (50 mg, 100 mg, 150 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 12) | 100 mg BID: 65%* 150 mg BID: 72%* | | NCT00665925 [1] | II | Inadequate response to MTX | this compound (100 mg BID, 150 mg QD) + MTX vs. PBO + MTX | ACR20 (Week 24) | 100 mg BID: 67%* 150 mg QD: 57% | | OSKIRA-1 (NCT01197521) [1] | III | Inadequate response to MTX | this compound (100 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 24) | Significantly improved | | OSKIRA-2 (NCT01197534) [1] | III | Inadequate response to DMARDs | this compound (100 mg BID) + DMARDs vs. PBO + DMARDs | ACR20 (Week 24) | Significantly improved | | OSKIRA-3 (NCT01197755) [1] | III | Inadequate response to MTX and ≥1 TNFα antagonist | this compound (100 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 24) | Significantly improved | | OSKIRA-4 (NCT01264770) [1] | II | Active RA | this compound monotherapy (100 mg BID, 150 mg QD) vs. Adalimumab monotherapy | ACR20 (Week 24) | Inferior to adalimumab |
*P < 0.001, P < 0.01 vs. placebo. ACR20: American College of Rheumatology 20% response criteria; BID: twice daily; QD: once daily; PBO: placebo.*
| Adverse Event | Incidence in RA Trials (this compound vs. Placebo) [2] [3] | Notes and Management |
|---|---|---|
| Diarrhea | 24% vs. N/A | Most cases were mild to moderate; severe diarrhea occurred in 1% of patients [3]. |
| Hypertension | 19% vs. N/A | Monitor BP every 2 weeks until stable, then monthly. Manage with antihypertensives, dose interruption, or reduction [4]. |
| Nausea | 8% vs. N/A | - |
| Elevated ALT/AST | - | Monitor LFTs monthly. Interrupt, reduce, or discontinue if ≥3x ULN [4]. |
| Neutropenia | - | Monitor ANC monthly. Manage with dose interruption, reduction, or discontinuation [4]. |
| Serious Adverse Reactions | - | Include febrile neutropenia, pneumonia, and hypertensive crisis (each ~1%) [4]. |
For researchers aiming to design studies based on the this compound trials, here are the detailed methodologies.
Assessments were conducted at regular intervals (e.g., baseline, week 1, 4, 12, and 24).
This compound exerts its effects by inhibiting spleen tyrosine kinase (Syk), a key node in immunoreceptor signaling. The following diagram illustrates the relevant pathway and the drug's mechanism.
Diagram 1: Mechanism of action of this compound in rheumatoid arthritis. The prodrug this compound is metabolized to its active form, R406, which inhibits spleen tyrosine kinase (Syk). Syk is a central signaling molecule downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptor (FcR). Its inhibition blocks multiple pro-inflammatory downstream pathways, including BTK, MAPKs, PI3K, and NF-κB, leading to reduced production of cytokines and matrix metalloproteinases (MMPs) that drive inflammation and joint damage in RA [2] [1].
The following table summarizes the design and key efficacy outcomes of the Phase 2 trial for Fostamatinib in IgAN [1].
| Aspect | Details |
|---|---|
| Trial Design | Phase 2, randomized, double-blind, placebo-controlled |
| Participants (N) | 76 patients with IgAN |
| Intervention Groups | Placebo, this compound 100 mg BID, this compound 150 mg BID |
| Treatment Duration | 24 weeks |
| Key Inclusion Criteria | Biopsy-proven IgAN; UPCR >50 mg/mmol (>442 mg/g); eGFR >30 mL/min/1.73 m²; on max. tolerated ACEi/ARB [1] |
| Primary Endpoint | Absolute reduction in proteinuria (UPCR) from baseline to 24 weeks |
| Overall Result | No significant reduction in proteinuria in the overall study population |
| Key Subgroup Finding | Trend for dose-dependent reduction in median proteinuria at 24 weeks in patients with baseline UPCR >1000 mg/g: Placebo: 14% reduction, this compound 100 mg: 27% reduction, this compound 150 mg: 36% reduction [1] |
| Effect on eGFR | Kidney function remained stable in all groups [1] |
| Histological Findings | Repeat biopsies (n=39) showed reduced SYK staining in glomerular cells with this compound, indicating target engagement [1] |
This compound is an oral prodrug that is converted to its active metabolite, R406, a potent inhibitor of Spleen Tyrosine Kinase (SYK) [2]. The diagram below illustrates its role in the pathogenesis of IgAN.
The pathophysiology of IgAN involves a "4-hit" process where poorly galactosylated IgA1 (Gd-IgA1) is recognized by autoantibodies, forming immune complexes that deposit in the kidney's glomerular mesangium [3] [4]. This deposition activates mesangial cells, in part through Fc receptor-mediated signaling that involves SYK phosphorylation [1]. SYK activation triggers a pro-inflammatory cascade, leading to the production of cytokines and chemokines (e.g., IL-6, MCP-1), which drive local inflammation and kidney injury [1]. This compound intervenes by inhibiting SYK, thus suppressing this downstream inflammatory response.
In the Phase 2 trial, this compound was generally well-tolerated [1]. The most common adverse events included [1]:
These side effects are consistent with the known safety profile of this compound from its use in other conditions, such as immune thrombocytopenia (ITP) [2].
This compound represents one of several novel agents being investigated for IgAN, which also include endothelin receptor antagonists, targeted immunosuppressants (like Nefecon), B-cell modulators, and complement inhibitors [3] [5].
Please note that the following detailed information was not available in the search results and would be required for complete application notes:
To obtain the missing technical details, you may consider:
The table below addresses common questions on this topic.
| Question | Evidence-Based Answer | Supporting Data / Source |
|---|---|---|
| How common is hypertension? | A very common adverse reaction. | In Phase 3 ITP trials, 28% of patients on fostamatinib experienced hypertension, vs. 13% on placebo [1] [2]. |
| What is the underlying mechanism? | Likely due to increased vascular resistance from inhibition of VEGF signaling and reduced nitric oxide production. | Preclinical studies show this compound inhibits VEGFR2 phosphorylation and VEGF-induced nitric oxide release, a mechanism shared by other VEGF-inhibiting kinase inhibitors [3] [4] [5]. |
| Is the effect reversible? | Yes, blood pressure elevation is reversible upon treatment discontinuation. | Clinical studies in rheumatoid arthritis patients showed BP increases were "immediately reversible upon treatment discontinuation" [4]. |
| Can it be managed with standard drugs? | Yes, multiple classes of antihypertensive agents have shown efficacy. | Preclinical and clinical data support the use of atenolol (beta-blocker), captopril (ACE inhibitor), and nifedipine (calcium channel blocker) [3] [6]. |
The following table consolidates key quantitative findings from clinical trials and animal studies for easy reference.
| Data Category | Findings | Source / Context |
|---|
| Clinical Incidence (ITP) | • Hypertension: 28% (this compound) vs. 13% (placebo) • Diarrhea: 31% (this compound) vs. 15% (placebo) • ALT Increase: 11% (this compound) vs. 0% (placebo) | Pooled analysis of FIT1 & FIT2 Phase 3 trials in chronic ITP [2]. | | BP Change (RA Study) | this compound (100 mg BID) induced small but significant increases in 24-hour mean ambulatory blood pressure over 28 days. | OSKIRA-ABPM randomized controlled trial in rheumatoid arthritis (RA) patients [4]. | | Preclinical Management | this compound-induced BP elevation in rats was controlled by co-dosing with atenolol, captopril, or nifedipine. | Conscious rat telemetry model; BP control was achieved without reducing plasma exposure of the active drug metabolite [3]. | | Exposure-Safety Relationship | Pharmacokinetic/pharmacodynamic analysis revealed that exposure to R406 (active metabolite) significantly correlated with the incidence of hypertension. | 2022 clinical pharmacokinetics review [7]. |
The diagram below illustrates the proposed signaling pathway by which this compound leads to increased blood pressure, based on preclinical research.
The proposed mechanism for this compound-induced blood pressure elevation, based on preclinical research [3] [5].
Based on the official prescribing information, the following monitoring schedule is recommended for patients on this compound [6] [8] [9]:
The referenced mechanistic studies [3] [5] utilized the following detailed methodology in conscious rats:
The following table summarizes the frequency and severity of diarrhea observed in the FIT-1 and FIT-2 Phase 3 clinical trials for chronic ITP [1]:
| Trial Group | Overall Incidence | Severe (≥ Grade 3) Incidence | Leading to Discontinuation |
|---|---|---|---|
| Fostamatinib (N=101) | 31% | 1% | Reported in some patients (n=5 total AEs led to withdrawal) [1]. |
| Placebo (N=48) | 23% | 0% | Not reported [1]. |
Most adverse reactions, including diarrhea, were mild to moderate in severity and could be managed with supportive measures, dose adjustments, or temporary interruption [1].
Based on the prescribing information and clinical data, the following protocol is recommended for managing this compound-induced diarrhea [1] [2]:
This management logic is summarized in the workflow below:
For research and development purposes, understanding the potential mechanisms and broader biological context is valuable.
The diagram below illustrates this signaling pathway and potential off-target site.
I hope this structured, technical overview provides the necessary depth for your research and development efforts.
Hepatic enzyme elevation, primarily in ALT (alanine aminotransferase) and AST (aspartate aminotransferase), is a known adverse effect of fostamatinib that requires proactive management [1] [2] [3]. The following table summarizes the core monitoring schedule and the criteria for dose modification based on liver function test (LFT) results.
| Aspect | Monitoring Protocol & Action Thresholds |
|---|---|
| General Monitoring | Monitor LFTs (ALT, AST, Bilirubin) monthly during treatment [1] [3]. |
| Dose Modification for Hepatotoxicity | AST/ALT ≥3 to <5 x ULN (and Total Bilirubin <2 x ULN):
AST/ALT ≥5 x ULN (and Total Bilirubin <2 x ULN):
AST/ALT ≥3 x ULN (and Total Bilirubin >2 x ULN):
The workflow for monitoring and managing hepatic enzyme elevations during this compound administration can be visualized as follows:
Understanding the frequency and nature of these events from clinical trials is crucial for risk assessment.
| Study Population | Incidence & Key Findings | Time Course & Management |
|---|
| Global ITP Population (Place-controlled trials) | Maximum ALT/AST >3x ULN in 9% of this compound patients vs. 0% in placebo [1]. | Transaminases generally recovered to baseline levels within 2 to 6 weeks of dose modification or interruption [1] [3]. | | Japanese ITP Population (3-year extension study) | Drug-related hepatic disorders occurred in 33% (11/33) of patients. Hepatic enzyme elevation was the only adverse event leading to study drug withdrawal in more than one patient [4]. | The majority of these events occurred within the first 12 weeks of treatment. No new long-term safety signals were identified [4]. |
For researchers investigating this compound's hepatotoxic potential or protective strategies, here are detailed methodologies based on the search results.
In Vitro Cell Viability Assay (e.g., in hepatic cell lines)
In Vivo Model (Mouse) for Hepatotoxicity Assessment
Q1: What is the recommended course of action for a patient on this compound with an asymptomatic ALT elevation of 4x ULN and normal bilirubin? A1: Per prescribing guidelines, this compound should be interrupted. LFTs must be rechecked every 72 hours. Once ALT returns to below 1.5x ULN, therapy can be resumed at the next lower daily dose. Dose reduction without initial interruption can also be considered [1] [2].
Q2: How should we interpret an isolated rise in unconjugated (indirect) bilirubin in a patient taking this compound? A2: An isolated increase in unconjugated bilirubin, in the absence of other LFT abnormalities, is likely due to this compound's inhibition of the UGT1A1 enzyme. This is not necessarily indicative of true liver injury. The recommendation is to continue this compound with frequent monitoring [1] [2].
Q3: When do this compound-related hepatic enzyme elevations typically occur? A3: Long-term extension study data indicates that the majority of hepatic enzyme elevations and other common adverse events like diarrhea and hypertension occur within the first 12 weeks of treatment [4]. This highlights the importance of intensified monitoring during the initial treatment phase.
The table below outlines the standard dosing and monitoring protocol for this compound in chronic Immune Thrombocytopenia (ITP), primarily derived from the official manufacturer prescribing information and clinical guidelines [1] [2].
| Aspect | Protocol Details |
|---|---|
| Initial Dose | 100 mg orally, twice daily [1] [3] [2]. |
| First Dose Escalation | After 4 weeks, if platelet count is insufficient (e.g., < 50,000/µL), increase to 150 mg twice daily [1] [3]. |
| Maximum Dose | 300 mg per day (150 mg twice daily); must not be exceeded [2]. |
| Evaluation Period | A minimum of 12 weeks of treatment is recommended to assess adequate response [1]. |
| Target Platelet Count | Maintain a platelet count of at least 50 x 10⁹/L to reduce bleeding risk [1] [2]. |
| Platelet Monitoring | Monitor platelet counts regularly throughout therapy to guide dose adjustments [2]. |
| Discontinuation Criteria | Discontinue if the platelet count does not increase to a level sufficient to avoid clinically important bleeding after 12 weeks of therapy [1] [2]. |
This compound treatment requires vigilant management of side effects and potential drug interactions. Dose modification guidelines for common adverse reactions are summarized below [1] [2].
| Adverse Reaction | Recommended Dose Modification |
|---|---|
| Hypertension | Monitor BP every 2 weeks until stable, then monthly. For persistent Stage 2 hypertension (≥140/90 mmHg), reduce dose after 8 weeks. For a hypertensive crisis (>180/120 mmHg), interrupt or discontinue treatment [1] [2]. |
| Elevated Liver Enzymes (ALT/AST) | If levels rise to ≥3x Upper Limit of Normal (ULN), interrupt therapy. Once resolved, resume at a lower dose. Discontinue if levels persist at ≥5x ULN for over 2 weeks or if elevated enzymes occur with bilirubin >2x ULN [1] [2]. |
| Diarrhea | Manage with supportive care. For severe (Grade ≥3) diarrhea, interrupt therapy and resume at a lower dose upon improvement [1]. |
| Neutropenia | If Absolute Neutrophil Count (ANC) falls below <1.0 x 10⁹/L and persists for 72 hours, interrupt therapy. Resume at a lower dose once ANC recovers to >1.5 x 10⁹/L [1] [2]. |
| Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole) | Increases exposure to active metabolite R406. Monitor for toxicities; dose reduction of this compound may be required [1] [2]. |
| Concomitant Strong CYP3A4 Inducers (e.g., rifampin) | Reduces exposure to R406. Concomitant use is not recommended [1]. |
| Concomitant BCRP (e.g., rosuvastatin) or P-gp Substrates (e.g., digoxin) | This compound may increase concentrations of these drugs; a dose reduction of the substrate drug may be needed [1]. |
For your research protocols, understanding the drug's mechanism and a typical experimental workflow is crucial. This compound is a prodrug whose active metabolite, R406, inhibits Spleen Tyrosine Kinase (Syk) [4] [5]. This inhibition blocks signal transduction from Fc-activating receptors on macrophages, thereby reducing antibody-mediated platelet destruction [6] [5].
The following diagram illustrates the signaling pathway and drug mechanism.
A typical experimental workflow for monitoring platelet response in a clinical or research setting, based on the established protocols, can be visualized as follows.
The phase 3 clinical trials (FIT1 and FIT2) that supported this compound's approval provide the following key efficacy benchmarks [7] [3] [8].
| Trial | Stable Response (this compound) | Stable Response (Placebo) | P-value |
|---|---|---|---|
| FIT1 | 18% (9/50 patients) | 0% (0/25 patients) | p=0.03 [3] |
| FIT2 | 16% (8/51 patients) | 4% (1/24 patients) | p=0.26 [3] |
| Pooled Analysis | 43% overall response rate (vs. 14% for placebo) | p=0.0006 [8] |
Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor. Recent drug repurposing studies have identified that it also demonstrates efficacy against FLT3-ITD+ Acute Myeloid Leukemia (AML) cells [1] [2]. Its proposed multi-target activity is key to understanding both its efficacy and potential resistance.
The diagram below illustrates the primary signaling pathways targeted by this compound and the potential resistance mechanisms that can arise.
For researchers characterizing resistance in vitro, here are detailed protocols for core assays based on the methodologies from recent studies [1] [2].
This assay determines the IC₅₀ of this compound and monitors the development of resistance over time.
This assay quantifies this compound-induced apoptosis, a key mechanism of action.
Q1: My FLT3-ITD+ cell lines show a decreased response to this compound after long-term culture. What are the first resistance mechanisms I should check?
Q2: this compound is effective in killing bulk tumor cells, but I suspect leukemia stem cells (LSCs) are persisting. How can I investigate this?
Q3: Beyond direct cytotoxicity, does this compound influence the tumor microenvironment in a way that could lead to resistance?
Q4: Are there any known pharmacokinetic issues with this compound that could mimic resistance in in vivo models?
The table below summarizes the core resistance mechanisms to monitor in your experiments.
| Mechanism | Description | Key Analytical Methods |
|---|
| Secondary FLT3 Mutations [3] [4] | Acquisition of new mutations in the FLT3 kinase domain (e.g., D835, F691L) that directly impair this compound binding. | - FLT3 TKD sequencing
Based on the identified mechanisms, combination therapies are a promising avenue. Consider testing this compound with:
The following table summarizes a green HPLC method for Fostamatinib and a highly sensitive UPLC-MS/MS method for its active metabolite, Tamatinib.
| Parameter | Green HPLC for this compound [1] | UPLC-MS/MS for Tamatinib (R406) [2] [3] [4] |
|---|---|---|
| Analyte | This compound | Tamatinib (R406, active metabolite) |
| Matrix | Not specified (pure drug) | Rat plasma |
| Method Principle | HPLC with UV detection | UPLC-MS/MS (Multiple Reaction Monitoring) |
| Linearity Range | 15 - 90 µg/mL | 0.1 - 1000.0 ng/mL |
| LOD / LOQ | LOD: 0.15 µg/mL LOQ: 0.5 µg/mL | LLOQ: 0.1 ng/mL | | Key Mobile Phase | 0.1% Aq. Formic Acid : Ethanol (30:70, v/v) | 10 mM Ammonium Acetate : Acetonitrile (10:90) | | Column | Shim-pack GIST C18 (250 × 4.6 mm, 5 μm) | Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) | | Run Time | 10 minutes | Not specified, but described as "rapid" | | Sample Preparation | Forced degradation studies | Protein precipitation + Liquid-Liquid Extraction (tert-butyl methyl ether) | | Key Application | Stability-indicating method; forced degradation kinetics | Pharmacokinetic studies in rats; high sensitivity for low concentrations |
Here are the detailed methodologies for the key techniques cited.
This method is designed as a stability-indicating assay for the prodrug and is noted for its eco-friendly solvent profile.
This method is optimized for high sensitivity and is suitable for pharmacokinetic studies.
Q1: How can I improve the sensitivity of my this compound or Tamatinib assay?
Q2: My chromatogram shows poor peak shape or low recovery. What should I check?
Q3: Why should I develop a "green" analytical method?
The following diagrams illustrate the general workflow for bioanalysis and the multimodal mechanism of action of this compound, which is relevant for its investigation in oncology.
Bioanalytical Method Development Workflow
This compound's Multimodal Mechanism of Action
The following table summarizes the key parameters from a developed and validated UPLC-MS/MS method for the quantification of tamatinib in rat plasma [1].
| Parameter | Specification / Result |
|---|---|
| Analyte | Tamatinib (active metabolite of Fostamatinib) [1] |
| Biological Matrix | Rat plasma [1] |
| Internal Standard (IS) | Ibrutinib [1] |
| Sample Preparation Method | Liquid-Liquid Extraction (LLE) [1] |
| Extraction Solvent | tert-Butyl methyl ether (MTBE) [1] |
| Reported Recovery | The recovery, or method efficiency, was found to be within acceptable ranges, though a specific numerical percentage was not provided in the abstract and methods summary. The study noted that protein precipitation alone resulted in low recovery [1]. |
Here is the detailed methodology for preparing plasma samples to quantify tamatinib, as described in the research [1].
This workflow can be visualized in the following diagram:
Here are solutions to common issues that may arise during method development.
Problem: Low extraction recovery for tamatinib.
Problem: Poor sensitivity or signal suppression during UPLC-MS/MS analysis.
Problem: Need a reliable internal standard for this compound/tamatinib assays.
| Adverse Event | Incidence (this compound vs Placebo) | Severity & Management Notes |
|---|---|---|
| Diarrhea [1] [2] | 31% vs 15% | Most common; often manageable with diet, hydration, anti-motility agents; severe cases may require dose interruption/reduction [3] [2]. |
| Hypertension [1] [2] | 28% vs 13% | New/worsening; monitor BP q2wk until stable, then monthly; may require antihypertensives [3] [4]. |
| Nausea [1] [2] | 19% vs 8% | Generally mild/moderate [2]. |
| ALT/AST Increase [1] [2] | ALT: 11% vs 0% AST: 1-10% | Monitor LFTs monthly; manage with interruption, reduction, or discontinuation [3]. | | Respiratory Infection [1] | 11% | - | | Dizziness [1] [2] | 11% vs 8% | - | | Neutropenia [1] [3] | 6% vs - | Monitor ANC monthly; febrile neutropenia reported in 1%; manage with dose modification [3]. | | Rash [1] | 1-10% | - | | Abdominal Pain [1] | 1-10% | - | | Fatigue [1] | 1-10% | - |
When designing experiments involving this compound, particularly in novel combinations, a proactive safety monitoring plan is crucial. The following workflow outlines a systematic approach for surveillance and management of key adverse events based on clinical trial protocols [3] [2].
The safety data primarily comes from the FIT1 and FIT2 Phase 3 clinical trials. You can adapt their monitoring protocols for your research as follows [2]:
Q: What is the mechanistic basis for this compound's most common side effects? A: this compound is an oral spleen tyrosine kinase (Syk) inhibitor. Its active metabolite, R406, is responsible for its pharmacological activity. While Syk inhibition in immune cells targets platelet destruction in ITP, the off-target effects on other kinases are likely responsible for its adverse event profile, though the exact pathways for side effects like diarrhea and hypertension are not fully elucidated [5] [2] [6].
Q: Are there specific drug-drug interactions to consider in combination therapy experiments? A: Yes. This compound's active metabolite R406 is primarily metabolized by CYP3A4 and is also a substrate for P-glycoprotein (P-gp) [3].
Q: Could this compound have potential in combination therapies beyond ITP? A: Emerging research suggests this possibility. A 2023 network pharmacology analysis identified this compound as a potential repurposing candidate for controlling platelet hyperactivity and preventing thrombosis in critically ill COVID-19 patients, highlighting its potential application in other pathological settings involving hyperactive immune or platelet responses [8].
| Monitoring Parameter | Frequency | Action / Threshold |
|---|---|---|
| Blood Pressure | Every 2 weeks until stable, then monthly [1] [2] [3] | Initiate/increase antihypertensives. If BP remains elevated, reduce, interrupt, or discontinue this compound [3]. |
| Liver Function (ALT/AST) | Monthly [1] [2] [3] | Interrupt or reduce dose for ALT/AST ≥3x ULN; discontinue if accompanied by elevated bilirubin [3]. |
| Complete Blood Count | Monthly (platelets and neutrophils) [1] [2] [3] | Interrupt and reduce dose for neutropenia (ANC <1.0 x 10⁹/L); monitor platelet count for efficacy [3]. |
| Diarrhea | As symptoms occur [1] [2] | Manage with supportive care. For severe (Grade ≥3) diarrhea, interrupt or reduce dose [3]. |
The concept of a narrow therapeutic window for this compound's active metabolite is supported by several key pieces of evidence:
A validated bioanalytical method for quantifying tamatinib (R406) in rat plasma has been developed using Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry (UPLC-MS/MS) [4]. This method is a potential template for TDM assay development.
The workflow and key parameters of this analytical method are summarized below.
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) [4] |
| Analyte | Tamatinib (R406, the active metabolite of this compound) [4] |
| Internal Standard | Ibrutinib [4] |
| Calibration Range | 0.1 - 1000.0 ng/mL [4] |
| Linearity (R²) | ≥ 0.997 [4] |
| Sample Preparation | Liquid-liquid extraction with tert-butyl methyl ether (MTBE) [4] |
| Chromatographic Column | Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) [4] |
| Mass Transitions (MRM) | Tamatinib: m/z 471.1 → 122.0 Internal Standard: m/z 441.1 → 84.0 [4] |
Here are answers to common technical questions you might encounter in a research or drug development setting.
What is the mechanism behind this compound-induced hypertension? The exact mechanism is not fully elucidated but is considered a class effect of some kinase inhibitors. Evidence suggests it is pharmacologically related to the active metabolite, R406 [1] [2]. Unlike agents that directly inhibit VEGF signaling, the effect is thought to stem from R406's off-target inhibition of a range of other kinases, leading to increased peripheral vascular resistance [1] [3].
Which antihypertensive agents are effective for management? Preclinical and clinical evidence supports the use of several standard antihypertensive agents from different classes [1] [4]. The table below summarizes key data.
| Antihypertensive Agent | Class | Evidence and Notes |
|---|---|---|
| Atenolol | Beta-blocker | Effective in preclinical models for blood pressure control [1]. |
| Captopril | ACE inhibitor | Effective in preclinical models for blood pressure control [1]. |
| Nifedipine | Dihydropyridine calcium channel blocker | Effective in preclinical models; studies confirmed BP control was not due to reduced plasma exposure of R406 [1]. |
| Various Agents | Not specified | Clinical guidelines recommend adjusting or initiating antihypertensive therapy as needed, without specifying particular drugs [5] [6]. |
How should blood pressure be monitored in subjects on this compound? Clinical guidelines recommend the following schedule [5] [6]:
What are the recommended dose modifications for this compound in cases of hypertension? Dose adjustments should be based on the severity and persistence of hypertension despite antihypertensive therapy [5] [6]. The following workflow outlines the clinical decision-making process.
For researchers investigating this adverse effect, here is a summary of a key preclinical methodology.
Conscious Rat Telemetry Model for Blood Pressure Profiling
This protocol, adapted from a 2015 study, details a method to investigate the pharmacodynamic relationship between this compound and blood pressure [1].
1. Animal Model Preparation
2. Dosing and Study Design
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling
4. Antihypertensive Co-administration Studies
The core difference between these therapies lies in their fundamental approach to increasing platelet counts:
The table below summarizes their key characteristics.
Table 1: Key Drug Characteristics at a Glance [1]
| Characteristic | This compound | Eltrombopag | Romiplostim |
|---|---|---|---|
| Mechanism of Action | SYK (spleen tyrosine kinase) inhibitor | Thrombopoietin Receptor Agonist (TPO-RA) | Thrombopoietin Receptor Agonist (TPO-RA) |
| Primary Effect | Reduces antibody-mediated platelet destruction by inhibiting Fc receptor signaling in macrophages [2] [3] | Stimulates megakaryocyte proliferation and differentiation to increase platelet production [4] | Stimulates megakaryocyte proliferation and differentiation to increase platelet production [5] |
| Indication (Health Canada) | For thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to other treatments [1] | For chronic ITP to increase platelet counts in adult and pediatric patients ≥1 year who have had an insufficient response to corticosteroids or immunoglobulins [1] | To increase platelet levels in adult ITP patients (non-splenectomized or splenectomized) who have had an inadequate response to other treatments [1] |
| Route of Administration | Oral [1] | Oral [1] | Subcutaneous [1] |
| Recommended Dosage | 100 mg twice daily; may increase to 150 mg twice daily after 4 weeks based on response [1] | 25 mg once daily (then adjusted based on platelet counts) [1] | 1 mcg/kg once weekly (then adjusted based on platelet count) [1] |
Efficacy and safety profiles are critical for drug selection. A 2021 network meta-analysis (NMA) of seven phase 3 randomized controlled trials (RCTs) provides a unified framework for comparing these agents against a common comparator (placebo) [6]. Additionally, recent meta-analyses and real-world evidence offer further insights.
Table 2: Comparative Efficacy and Safety Data from Clinical Trials
| Outcome | This compound | Eltrombopag | Romiplostim | Placebo |
|---|---|---|---|---|
| Durable Platelet Response | ORR 0.80 (95%CI 0.72-0.88) vs conventional therapy [2] [3] | Significantly improved vs placebo [6] | Significantly improved vs placebo [6] | -- |
| Need for Rescue Therapy | No statistically significant difference vs placebo in NMA [6] | Significantly reduced vs placebo [6] | Significantly reduced vs placebo [6] | -- |
| Reduction in Concomitant ITP Medication | No statistically significant difference vs placebo in NMA [6] | Significantly reduced vs placebo [6] | Significantly reduced vs placebo [6] | -- |
| Incidence of Any Bleeding Event | Significantly reduced vs placebo [6] | Significantly reduced vs placebo; Higher incidence vs avatrombopag (IRR 0.38, 95% CrI 0.19-0.75) [6] | Significantly reduced vs placebo; Higher incidence vs avatrombopag (IRR 0.38, 95% CrI 0.17-0.86) [6] | -- |
| Common Adverse Events (AEs) | Diarrhea, hypertension, increased liver enzymes [2] [3] [7] | Headache, nausea, liver function test abnormalities, thrombosis (in risk factors) [4] | Headache, fatigue, arthralgia, thrombosis [5] | -- |
| Serious Safety Warnings | Contraindicated in pregnancy; use with caution in patients with hypertension [1] | Contraindicated in severe hepatic impairment; caution regarding thrombosis risk [4] [1] | Contraindicated in hypersensitivity; recurrence of thrombocytopenia and bleeding after discontinuation; not for use in myelodysplastic syndromes [1] [5] | -- |
For researchers designing studies, understanding the core methodologies from pivotal trials is essential. Below is a generalized workflow for a Phase 3 RCT in chronic ITP, synthesizing common elements from the analyzed studies [2] [3] [5].
Based on the synthesized data, here are critical considerations for researchers and drug developers:
The tables below summarize core efficacy and safety data from a recent meta-analysis and real-world studies, providing a quantitative overview of this compound's performance [1] [2] [3].
| Efficacy Outcome | Result Data | Source / Study Details |
|---|---|---|
| Stable platelet response by week 24 | ORR 0.80 (95% CI 0.72–0.88) | Meta-analysis of 3 RCTs (N=123 this compound patients) [1] |
| Platelet count ≥ 50,000/µL at week 12 | ORR 0.80 (95% CI 0.72–0.90) | Meta-analysis of 3 RCTs [1] |
| Overall Response Rate (ORR) | 73% (Real-world), 79% (Spanish cohort) | GIMEMA study (N=95), Spanish study (N=138) [2] [4] |
| Complete Response (platelets >100 ×10⁹/L) | 32% (Real-world), 53.6% (Spanish cohort) | GIMEMA study (N=95), Spanish study (N=138) [2] [4] |
| Median time to platelet response | 11 days (IQR, 7-21 days) | Spanish prospective/retrospective study [4] |
| Safety and Tolerability | Result Data | Notes |
|---|---|---|
| Most Common Adverse Events | Diarrhea, hypertension, elevated liver enzymes | Mostly Grade 1-2; manageable with monitoring [1] [4] |
| Diarrhea | RR 2.32 (95% CI 1.11–4.84) | Statistically significant vs. conventional therapy [1] |
| Hypertension | RR 2.33 (95% CI 1.00–5.43) | Statistically significant vs. conventional therapy [1] |
| Abnormal Liver Function Tests | RR 4.18 (95% CI 1.00–17.48) | Statistically significant vs. conventional therapy [1] |
| Treatment Duration (Real-world) | 45% remained on treatment at 6 months | Median treatment duration 7.3 months [2] [3] |
This compound is an oral spleen tyrosine kinase (SYK) inhibitor. Its mechanism disrupts the destructive immune core of ITP. The following diagram illustrates how it acts within Fc receptor signaling pathways to reduce platelet destruction.
This mechanism of action is distinct from other ITP therapies, as it specifically targets the signal pathway that leads to antibody-mediated platelet destruction in the spleen and liver [1].
The robust evidence for this compound comes from well-designed clinical trials and analyses. The key methodologies are summarized below.
Meta-Analysis Protocol [1]
Pivotal Clinical Trial (FIT-1/FIT-2) Design [3]
Real-World Study Designs [2] [4]
This compound is one of several options for treating refractory ITP. The table below places it in context with other approved and emerging agents based on their mechanism and use [5] [6].
| Therapeutic Agent | Mechanism of Action | Key Efficacy Notes | Considerations |
|---|---|---|---|
| This compound (Tavalisse) | Oral SYK inhibitor | Effective in multi-refractory patients; rapid response (median 11 days) [4]. | Unique mechanism; requires monitoring for hypertension, diarrhea, and liver enzymes [1]. |
| Thrombopoietin Receptor Agonists (TPO-RAs) (e.g., Romiplostim, Eltrombopag) | Stimulate platelet production in bone marrow | Often used as second-line; high efficacy rates [5]. | Potential for thrombotic risk; some TPO-RAs have drug interactions (e.g., with ART) [7]. | | Rilzabrutinib (Wayrilz) | Oral Bruton's Tyrosine Kinase (BTK) inhibitor | Recently approved (Aug 2025); completed phase 3 trials [5] [6]. | A new oral option with a different mechanistic target (BTK vs. SYK). | | Efgartigimod | Subcutaneous/IV FcRn antagonist | Reduces IgG autoantibody levels; phase 3 trial (IV) successful [5]. | Subcutaneous formulation did not meet primary endpoint in phase 3 [5]. | | Rituximab | Anti-CD20 monoclonal antibody | Depletes B-cells; can induce sustained treatment-free responses in a minority [5]. | Infusion-related reactions and potential for prolonged immunosuppression. |
The table below summarizes the safety profiles and key characteristics of Fostamatinib compared to other common ITP treatments.
| Therapy | Mechanism of Action | Common Adverse Events (≥5%) | Serious / Notable Risks | Key Efficacy Metrics (Response Rates) |
|---|
| This compound (SYK Inhibitor) [1] [2] [3] | Inhibits spleen tyrosine kinase (Syk), reducing Fc receptor-mediated platelet destruction [1] [4]. | Diarrhea (31%), hypertension, nausea, dizziness, ALT/AST elevation, respiratory infection, rash, abdominal pain, fatigue, chest pain, neutropenia (6%) [1]. | Severe diarrhea (1%), febrile neutropenia (1%), hypertensive crisis, pneumonia [1]. No increased thrombotic risk reported in clinical trials [4] [5]. | Stable Response: 18% (trials) [4]. Overall Response: 43% (trials); up to 79% (real-world) [2] [4]. | | Thrombopoietin Receptor Agonists (TPO-RAs) (e.g., Eltrombopag, Romiplostim) [4] [3] | Stimulates platelet production in bone marrow. | Headache, fatigue, nausea, hepatotoxicity (Eltrombopag) [3]. | Thrombotic risk is a key differentiator; TPO-RAs carry a known increased risk [4]. Hepatotoxicity, bone marrow fibrosis [3]. | Not the focus of this profile; high efficacy but unstable platelet counts in some patients [4]. | | Rituximab (Anti-CD20 Monoclonal Antibody) [3] | Depletes B-cells, reducing autoantibody production. | Infusion reactions, fever, chills, infections [3]. | Prolonged immunosuppression, increased risk of severe infections (e.g., PML), hypogammaglobulinemia [6] [3]. | Not the focus of this profile. | | Corticosteroids (First-line, e.g., Prednisone) [3] | Broad immunosuppression; inhibits autoantibody production and macrophage activity. | Hyperglycemia, weight gain, insomnia, mood changes, hypertension, gastric irritation [3]. | Long-term: Osteoporosis, diabetes, cataracts, muscle weakness, increased infection risk [6] [3]. | Not the focus of this profile. |
Supporting data from clinical trials and real-world studies provide a deeper understanding of this compound's profile.
For reproducibility and critical evaluation, here are the methodologies from key studies cited.
Real-World Effectiveness Study (González-López et al.) [2]
Phase 3 Clinical Trial (Bussel et al.) - Core Registration Data [1] [4]
The following diagram illustrates the targeted mechanism of this compound in the pathogenesis of ITP.
Based on the available evidence, this compound presents a distinct profile for managing chronic ITP.
The fundamental difference lies in their primary molecular targets. The table below summarizes the key characteristics of each drug class.
| Feature | Fostamatinib | JAK Inhibitors (e.g., Tofacitinib, Baricitinib) |
|---|---|---|
| Primary Target | Spleen Tyrosine Kinase (SYK) [1] [2] | Janus Kinases (JAK1, JAK2, JAK3, TYK2) [3] [4] [5] |
| Direct Action | Inhibits Fc receptor and TLR-mediated signaling in macrophages/neutrophils [1] | Competitively inhibits ATP-binding site of JAKs, blocking cytokine signaling [3] [4] |
| STAT Inhibition | Indirect, via blockade of upstream signaling (e.g., IFN-γ, IL-6) [1] | Indirect, as JAKs are the primary kinases that phosphorylate and activate STATs [5] |
| Key Downstream Effect | Selective inhibition of STAT1 and STAT3 phosphorylation [1] | Broad inhibition of STAT phosphorylation (STAT1-6, depending on cytokine context) [5] |
Recent studies have provided direct evidence for this compound's impact on the JAK-STAT pathway.
Cxcl10 [1].The diagrams below illustrate the distinct inhibition points of these drug classes and the experimental workflow used to validate this compound's effects.
This diagram illustrates the separate primary targets of this compound (SYK) and JAK inhibitors, and how their action converges on the inhibition of STAT protein phosphorylation and subsequent gene expression.
This diagram outlines the key experimental steps from a foundational study that demonstrated this compound's indirect inhibition of the JAK-STAT pathway [1].
For researchers designing experiments or analyzing data, consider these points:
| Inhibitor Name | Primary Target(s) | Key Mechanisms & Additional Targets | Development Status | Notable Efficacy & Safety Data |
|---|---|---|---|---|
| Fostamatinib (R788/R406) | SYK [1] [2] | Pan-TAM inhibitor (TYRO3, AXL, MERTK) [3]; downregulates PD-L1 and CD47 immune checkpoints [4] | Approved for chronic immune thrombocytopenia (ITP) [1] [5]; investigated for cancer, RA, silicosis [3] [6] [7] | ITP: Stable response rate 18% (vs 2% placebo); common AEs: diarrhea, hypertension [1]. DLBCL: Limited efficacy in trials (ORR 3%) [2]. |
| Entospletinib (GS-9973) | SYK [2] | More selective for SYK; less off-target activity vs. JAK2, c-KIT, FLT3, RET, VEGFR2 vs. This compound [2] | Clinical trials for hematologic malignancies (CLL, NHL) [2] | CLL: ORR 61%; median PFS 13.8 months; well-tolerated [2]. NHL: Modest activity as monotherapy [2]. |
| Cerdulatinib (PRT062070) | SYK, JAK (1,2,3) [2] | Dual SYK/JAK inhibition targets B-cell receptor and cytokine signaling [2] | Clinical trials for hematologic malignancies [2] | Preclinical activity in CLL and NHL; clinical data still emerging [2]. |
| TAK-659 | SYK [2] | Information not specified in search results | Clinical trials for hematologic malignancies [2] | Preclinical activity; clinical data still emerging [2]. |
For your experimental work, here are the key methodologies used to generate the comparative data.
This discovery was made using a deep-learning-based Drug-Target Interaction (DTI) prediction model called MT-DTI [3].
The following diagrams illustrate the key signaling pathways and experimental workflows discussed, highlighting this compound's multi-target mechanism.
Diagram 1: this compound's multi-target mechanism of action. This compound uniquely inhibits both SYK and TAM receptor tyrosine kinases, affecting pathways driving cell proliferation, inflammatory response, and immune checkpoint expression [3] [8] [4].
For the research and drug development community, the data positions this compound as a compelling candidate for drug repurposing, particularly in oncology. Its unique dual inhibition of SYK and TAM kinases distinguishes it from more selective SYK inhibitors like entospletinib and may provide a broader mechanism for overcoming tumor proliferation, chemoresistance, and immunosuppression in the tumor microenvironment [3] [4].
The anti-inflammatory effects mediated via STAT1/3 inhibition also suggest potential in acute inflammatory conditions like SIRS and sepsis, expanding its therapeutic application beyond immune thrombocytopenia [8].
| Indication | Trial Phase & Design | Primary Endpoint & this compound Result | Placebo Result | Key Efficacy Details & Secondary Endpoints |
|---|
| Chronic Immune Thrombocytopenia (ITP) [1] | Phase 3 (FIT-1 & FIT-2) 24-week, randomized, placebo-controlled Patients with chronic ITP insufficient response to prior therapy | Stable Response (platelets ≥50x10⁹/L): 18% | 2% | Overall response (0-12 weeks): 43% (this compound) vs. 14% (Placebo) [1] Durable, long-term platelet response sustained in extension studies up to 3-5 years [2]. | | Rheumatoid Arthritis (RA) [3] | Phase 2 12-week, randomized, placebo-controlled + methotrexate | ACR20 Response (100 mg BID): 65% ACR20 Response (150 mg BID): 72% | 38% | ACR50 Response: 49% (150 mg BID) vs. 22% (Placebo) [3] ACR70 Response: 34% (150 mg BID) vs. 10% (Placebo) [3] | | Rheumatoid Arthritis (RA) - Bio-IR | Phase 2 24-week, randomized, placebo-controlled Patients who failed biologic DMARDs | ACR20 Response: 38% [3] | 37% [3] | Result not statistically significant, indicating reduced efficacy in this difficult-to-treat population [3]. |
The data in the table above comes from rigorous clinical trial designs. Here are the methodologies for the key studies cited:
This compound is an oral prodrug converted to its active metabolite, R406, which is a potent inhibitor of Spleen Tyrosine Kinase (SYK) [3]. SYK is a crucial intracellular signaling molecule in the immune response. The diagram below illustrates how this compound interferes with the pathogenic autoimmune loop in ITP.
This mechanism of inhibiting SYK is also relevant to other immune-mediated diseases. In chronic Graft-versus-Host Disease (cGVHD), for example, this compound preferentially eradicated aberrantly activated B cells in pre-clinical models, leading to a Phase I trial that showed an overall response rate of 77% in patients with steroid-refractory cGVHD [4].
The table below summarizes the core differences between the network pharmacology and transcriptome analysis approaches as applied to fostamatinib in recent studies.
| Feature | Network Pharmacology Approach | Transcriptome Analysis Approach |
|---|---|---|
| Core Objective | Predict drug repurposing by modeling interactions between a drug, its targets, and a disease network. [1] [2] [3] | Validate mechanism of action by analyzing global gene expression changes in response to drug treatment. [4] |
| Primary Data Input | Existing knowledge: drug structures, protein-protein interactions, disease-associated genes. [5] [3] | Empirical data: RNA sequencing (RNA-seq) data from cells or tissues treated with the drug. [4] |
| Key Techniques | Signaling network reconstruction, controllability analysis, node classification, PPI network, KEGG pathway enrichment. [1] [5] [3] | Differential gene expression analysis, gene set enrichment analysis, pathway analysis. [1] [4] |
| Typical Output | Prioritized list of potential new targets and diseases; visual "drug-target-pathway-disease" networks. [1] [6] [5] | List of differentially expressed genes (DEGs) and affected biological pathways. [4] |
| Role in Repurposing | Hypothesis Generation: Identifies potential new uses through computational prediction. [1] [6] | Hypothesis Validation: Confirms the actual biological effects and mechanisms in a specific context. [4] |
Here is a deeper look into the standard protocols for both methodologies, illustrating how the findings in your search results were generated.
The general workflow for network pharmacology, which was used to identify this compound's potential in COVID-19 thrombosis and AML, involves several key stages [1] [5]:
Key Techniques in Detail:
Transcriptome analysis provides empirical validation, as seen in the study of this compound's anti-inflammatory effects [4]. A standard workflow is outlined below and visually summarized in the following diagram.
Key Techniques in Detail:
Cxcl10 and Isg20 in macrophages. [4]The most powerful insights emerge when network pharmacology and transcriptome analysis are used together. Network pharmacology serves as a hypothesis-generating engine, efficiently scanning for new opportunities. Transcriptome analysis then acts as a hypothesis-testing tool, providing mechanistic validation in biologically relevant models.
For instance, the novel finding that this compound is a potential pan-TAM inhibitor (TYRO3, AXL, MERTK) was first predicted by a deep learning model (a sophisticated form of network pharmacology) and then confirmed through in vitro cell viability and inhibition assays. [6] Similarly, its role in controlling ITAM-mediated signaling in tumor-educated platelets was identified via network controllability analysis. [3]
The table below summarizes key efficacy and safety data for Fostamatinib and other common ITP therapies, synthesized from clinical trial results and real-world evidence.
TABLE 1: Comparison of this compound with Other ITP Therapies
| Therapy (Class) | Mechanism of Action | Key Efficacy Data (Response Rates) | Common Adverse Events | Key Clinical Trial Findings / Notes |
|---|
| This compound (SYK inhibitor) [1] [2] | Inhibits spleen tyrosine kinase (Syk), reducing antibody-mediated platelet destruction [1] [3]. | - Stable Response: 18% (vs. 0% placebo) in phase 3 trials [1].
This compound has a unique mechanism of action distinct from other ITP therapies. The diagram below illustrates its targeted inhibition of platelet destruction.
This compound is an oral prodrug converted to active metabolite R406, a potent SYK inhibitor [1] [3]. SYK is crucial for signal transduction after Fcγ receptor activation by antibody-coated platelets [2] [10]. By blocking SYK, this compound disrupts the intracellular signaling leading to phagocytosis and platelet destruction in the spleen and liver [1] [2].
The efficacy data in Table 1 is derived from several key trial designs:
The most consistent predictor for a successful response to this compound is achieving a strong early platelet count increase.
| Predictor | Description | Supporting Evidence |
|---|---|---|
| Platelet Count >100 x 10⁹/L at Week 12 | Achieving a complete response (platelet count ≥100 x 10⁹/L) by week 12 of therapy is a significant positive predictor. | This was the only positive predictive factor for successful tapering and discontinuation of this compound in a real-world study [1]. |
| Early Second-Line Use | Using this compound as a second or third-line therapy (after steroids +/- IVIG) is associated with higher response rates. | A real-world study showed an 85.9% overall response rate and a 70.3% complete response rate in this setting [2]. |
| Stable Platelet Response | The ability to achieve a stable platelet response is a key efficacy measure. | A meta-analysis found this compound superior to conventional therapy in achieving a stable platelet response by week 24 (ORR 0.80; 95%CI 0.72-0.88) [3]. |
The following table summarizes available data on this compound and some alternative treatments for ITP. Please note that direct, head-to-head comparisons are not fully available in the search results.
| Therapy | Class / Mechanism | Reported Efficacy (as per search results) | Common Adverse Effects |
|---|
| This compound | SYK (Spleen Tyrosine Kinase) Inhibitor [4] | - 85.9% overall response in early lines [2].
Here are the methodologies from the pivotal studies cited in this guide, which provide a framework for evaluating treatment response in ITP.
The diagram below illustrates the unique mechanism of this compound, which differentiates it from TPO-RAs and other therapies.
This compound works by inhibiting SYK, a key enzyme in the signaling cascade that leads to platelet destruction. In ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver. This destruction is initiated when the macrophage's Fcγ receptor recognizes antibody-coated platelets. This compound blocks the SYK kinase downstream of this receptor, thereby preventing the signaling that leads to platelet phagocytosis and destruction [4].
| Study Description | Patient Population | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| 3-year Extension Study (Japan) [1] [2] | 33 Japanese patients with primary ITP | • 48% (16/33) achieved platelet response (>50,000/µL) [1] • Median response duration: 589 days [1] | Most common treatment-related AEs: diarrhea, hypertension [1]. No new long-term safety signals [1]. | | Open-Label Extension (Global) [3] | 146 patients with long-standing ITP (median 8 years) | • 44% (64/146) achieved an overall response [3] • 18% (27/146) achieved a stable response; median duration >28 months [3] | Most common AEs: diarrhea, hypertension, nausea, abnormal LFTs [3]. Most were mild/moderate [3]. | | Real-World Study (Spain) [4] | 138 patients (primary & secondary ITP) in clinical practice | • 79% responded; 53.6% had complete response (platelet count >100×10⁹/L) [4] • Median time to response: 11 days [4] | Common AEs: diarrhea (n=28), hypertension (n=21), mostly grade 1-2 [4]. Low rate of thrombotic events [4]. |
The data from these studies provide a deeper understanding of this compound's profile:
For researchers designing clinical trials, the following methodologies from the cited studies can serve as a reference:
Beyond its approved use in ITP, recent preclinical research highlights this compound's potential in other diseases, primarily due to its inhibition of the SYK kinase and newly discovered targets. The diagram below illustrates this multi-target mechanism.
The exploration of this compound's effects is expanding, with several studies revealing new mechanisms and potential uses [5] [6] [7]: